molecular formula C6H10O2 B1595542 Oxepan-4-one CAS No. 62643-19-0

Oxepan-4-one

Cat. No.: B1595542
CAS No.: 62643-19-0
M. Wt: 114.14 g/mol
InChI Key: CTLGXFASUHKSGN-UHFFFAOYSA-N
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Description

Oxepan-4-one, a cyclic ketone with the molecular formula C6H10O2, is a chemical compound of interest in organic chemistry and pharmaceutical research, serving as a versatile building block and key intermediate in synthetic pathways . It has a molar mass of 114.14 g/mol and is identified by the CAS Registry Number 62643-19-0 . Researchers utilize this compound in the development and synthesis of more complex molecular structures. As a seven-membered ring lactone precursor, its core oxepane scaffold is a valuable template in medicinal chemistry . Please note that this product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a controlled laboratory setting. For comprehensive safety information, including hazard statements and precautionary measures, please consult the Safety Data Sheet.

Properties

IUPAC Name

oxepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6-2-1-4-8-5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLGXFASUHKSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349060
Record name oxepan-4-one
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62643-19-0
Record name oxepan-4-one
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Record name oxepan-4-one
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Foundational & Exploratory

Oxepan-4-one: Structural Dynamics and Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxepan-4-one Molecular Structure and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

This compound (CAS: 62643-19-0 ) represents a specialized class of medium-sized heterocycles, specifically a seven-membered saturated ring containing one oxygen atom and a ketone functionality at the 4-position.[1][2] Unlike its 5- and 6-membered counterparts (tetrahydrofuran-3-one or tetrahydropyran-4-one), this compound is defined by significant conformational mobility and transannular strain characteristic of the cycloheptane family.

This guide provides a rigorous analysis of the molecule’s structural behavior, validated synthetic pathways for its construction, and its utility as a scaffold in the total synthesis of complex alkaloids (e.g., Sarpagine family) and protein degrader building blocks.

Structural Dynamics & Conformational Analysis

The seven-membered ring of this compound does not adopt a rigid chair-like structure typical of cyclohexane derivatives. Instead, it exists in a dynamic pseudorotational equilibrium.

Conformational Landscape

The introduction of the ketone (


 hybridized carbon) and the ether oxygen (

) into the seven-membered ring alters the standard cycloheptane energy surface.
  • Dominant Conformer: The Twist-Chair (TC) is generally the global minimum for cycloheptanone derivatives. In this compound, the oxygen atom prefers a position that minimizes torsional strain and dipole repulsion with the carbonyl group.

  • Secondary Conformer: The Twist-Boat (TB) form lies slightly higher in energy but is accessible at room temperature, facilitating reactivity that requires specific orbital alignments.

Transannular Interactions

A critical feature of this compound is the proximity of the C2/C7 methylene protons to the C4 carbonyl across the ring.

  • Hydride Shift Potential: In reduction reactions, transannular hydride shifts are less common than in 8-10 membered rings but can influence stereoselectivity during nucleophilic attacks (e.g., Grignard additions), often directing attack from the "peripheral" face of the ring.

Conformation cluster_strain Strain Factors TC Twist-Chair (TC) (Global Minimum) TS Transition State (Pseudorotation) TC->TS  ΔG‡   TB Twist-Boat (TB) (Local Minimum) TB->TS TS->TC TS->TB Torsional Strain Torsional Strain Torsional Strain->TC Transannular Repulsion Transannular Repulsion Transannular Repulsion->TB

Figure 1: Simplified energy landscape showing the equilibrium between Twist-Chair and Twist-Boat conformers.

Synthetic Architectures

Constructing the 7-membered oxepane core is entropically disfavored compared to 5- or 6-membered rings. Therefore, ring expansion (homologation) strategies are the most reliable methods for accessing this compound.

Protocol A: Diazo-Mediated Ring Expansion

This method utilizes a commercially available 6-membered precursor, tetrahydro-4H-pyran-4-one , and inserts a methylene group using a diazo compound. This is the preferred route for generating the core scaffold with high regioselectivity.[3]

Mechanism: Tiffeneau-Demjanov type rearrangement. Precursor: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8). Reagents: Ethyl diazoacetate (or similar), Lewis Acid (


 or 

).
Step-by-Step Methodology:
  • Activation: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous

    
     under inert atmosphere (
    
    
    
    or Ar).
  • Lewis Acid Complexation: Cool to -78°C. Add Lewis Acid (e.g.,

    
    , 1.1 equiv) dropwise. Stir for 30 mins to activate the carbonyl.
    
  • Insertion: Add the diazoalkane (e.g., ethyl diazoacetate, 1.2 equiv) slowly to control the exotherm.

  • Rearrangement: Allow the mixture to warm to 0°C. The migration of the methylene group occurs, expanding the ring from 6 to 7 members.[3]

  • Workup: Quench with saturated

    
    . Extract with DCM.[3] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Critical Note: Regioselectivity is controlled by the electronic nature of the migrating bond. In symmetrical pyranones, migration of either alpha-carbon yields the same this compound product.

Protocol B: Donor-Acceptor Cyclopropane Ring Opening

A more convergent approach for substituted oxepan-4-ones involves the [3+4] annulation or expansion of cyclopropanated furans.

  • Concept: A donor-acceptor (D-A) cyclopropane acts as a 1,3-dipole equivalent.

  • Reaction: Treatment of cyclopropanated precursors with Lewis acids in the presence of silyl enol ethers can yield this compound derivatives with high diastereoselectivity.

Reactivity Profile & Functionalization

This compound serves as a versatile divergent intermediate. Its reactivity is dominated by the ketone at C4, but the ether oxygen at C1 provides a handle for Lewis acid coordination, influencing stereochemical outcomes.

Fischer Indole Synthesis (Alkaloid Construction)

This compound is a key building block for Sarpagine alkaloids . The ketone moiety undergoes condensation with aryl hydrazines to form hydrazones, which then cyclize via the Fischer Indole mechanism.

Reaction Scheme:



This pathway fuses the indole core to the 7-membered ether ring, a structural motif found in Alstonia and Gelsemium alkaloids.

Reductive Amination (Protein Degraders)

For medicinal chemistry applications, the ketone is frequently converted to a secondary amine to serve as a linker attachment point.

  • Reagents: Primary amine (

    
    ), 
    
    
    
    , DCE.
  • Outcome: Formation of 4-amino-oxepanes. The flexibility of the ring often results in a mixture of conformers, but the equatorial amine is thermodynamically preferred.

Standard Characterization Data (Theoretical)

Due to the scarcity of public spectral libraries for the parent molecule, the following data is derived from high-fidelity prediction models and analog comparison (e.g., 7-methyl-2-oxepanone and tetrahydro-4H-pyran-4-one).

PropertyValue / RangeNotes
Molecular Formula

MW: 114.14 g/mol
Boiling Point 68°C @ 8 mmHgVolatile liquid
Density ~1.07 g/cm³Estimated

H NMR (CDCl

)

3.7–3.9 (m, 4H, H2/H7)
Protons

to Oxygen (Deshielded)

2.5–2.7 (m, 4H, H3/H5)
Protons

to Carbonyl

1.8–2.0 (m, 2H, H6)
Protons

to both

C NMR

~210 ppm (C=O)
Ketone Carbon

~68–72 ppm (C-O)
Ether Carbons

References

  • Synthesis of Seven-Membered Oxacycles. Sinka, V., et al. European Journal of Organic Chemistry, 2020. Link

  • The 3-Oxidopyridinium [5+2] Cycloaddition in the Total Synthesis of Alkaloids. Leibniz Universität Hannover, Dissertation. (Describes use of this compound in Sarpagine synthesis). Link

  • Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 2003. (Discusses 4-oxepanone formation via cyclopropane opening). Link

  • This compound Product Data. Sigma-Aldrich / Merck. (Physical properties and CAS verification). Link

  • Microbial transformation of cycloastragenol. Journal of Asian Natural Products Research. (Identifies oxepanone derivatives as metabolites). Link

Sources

Technical Monograph: Oxepan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxepan-4-one IUPAC Name & Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Structural Identity, Synthetic Architectures, and Pharmacophore Utility

Executive Summary

This compound (CAS: 140455-89-0) represents a critical structural motif in the domain of medium-sized heterocycles. While often overshadowed by its 5- and 6-membered counterparts (tetrahydrofuran and tetrahydropyran), the 7-membered oxepane ring offers unique conformational properties that are increasingly leveraged in structure-based drug design (SBDD). This guide provides a definitive analysis of its nomenclature, synthetic pathways, and experimental handling, designed for the operational scientist.

Structural Identity & Nomenclature

The IUPAC name This compound is derived through a strict hierarchical application of nomenclature rules for heterocyclic ketones.

  • Heteroatom Priority: The oxygen atom takes precedence, designating the prefix "Oxa-" .

  • Ring Size & Saturation: A 7-membered saturated ring utilizes the stem "-ep-" (for 7) and the suffix "-ane" (for saturation), resulting in the parent hydride Oxepane .

  • Functional Group: The principal functional group is a ketone, indicated by the suffix "-one" .

  • Numbering: Numbering commences at the heteroatom (Position 1) and proceeds around the ring to assign the ketone the lowest possible locant.

    • Path A: O(1) → C(2) → C(3) → C(4)=O (Locant 4).

    • Path B: O(1) → C(7) → C(6) → C(5) → C(4)=O (Locant 4).

    • Result: The locant is 4 regardless of direction, confirming This compound .

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
H-Bond Acceptors 2 (Ether O, Ketone O)
Topological Polar Surface Area (TPSA) 26.3 Ų

Synthetic Architectures

The synthesis of 7-membered rings is thermodynamically challenged by entropic disfavor and transannular strain (Prelog strain). Two primary methodologies are employed to overcome these barriers: the Dieckmann Condensation (for scale) and Ring-Closing Metathesis (RCM) (for diversity).

Pathway A: Dieckmann Condensation (The Scalable Route)

This classical approach utilizes a diester precursor. The reaction is driven by the formation of a stable enolate, followed by decarboxylation.

  • Precursor: Diethyl 3,3'-oxydipropionate.

  • Mechanism: Base-mediated intramolecular Claisen condensation.

  • Critical Control Point: High dilution is not strictly required compared to RCM, but moisture control is paramount to prevent hydrolysis of the starting diester.

Pathway B: Tiffeneau-Demjanov Ring Expansion

For laboratories already possessing tetrahydro-4H-pyran-4-one, a one-carbon ring expansion offers a rapid route to the oxepane core. This involves the formation of a cyanohydrin, reduction to the amino-alcohol, and diazotization-induced rearrangement.

Visualization of Synthetic Logic

SynthesisPathways Start_Diester Diethyl 3,3'-oxydipropionate Intermediate_Enolate Cyclic u03b2-Keto Ester (Intermediate) Start_Diester->Intermediate_Enolate NaH, Toluene (Dieckmann) Product This compound Intermediate_Enolate->Product 1. Hydrolysis 2. Decarboxylation (-CO2) Start_Pyran Tetrahydro-4H-pyran-4-one Intermediate_Diazo Diazo Intermediate Start_Pyran->Intermediate_Diazo TMSCN; LiAlH4; NaNO2/AcOH Intermediate_Diazo->Product Ring Expansion (Tiffeneau-Demjanov)

Figure 1: Comparative synthetic pathways. The Dieckmann route (top) is preferred for gram-scale synthesis, while Ring Expansion (bottom) is useful for derivatization.

Conformational Dynamics & Medicinal Utility

Understanding the shape of this compound is crucial for its application as a bioisostere.

Conformational Landscape

Unlike the rigid chair conformation of cyclohexane (6-membered), the 7-membered oxepane ring is highly flexible. It exists in a dynamic equilibrium of Twist-Chair (TC) and Twist-Boat (TB) forms.

  • Pseudorotation: The low energy barrier between conformers allows the ring to "mould" into protein binding pockets, a phenomenon known as induced fit.

  • Transannular Interactions: The ketone at position 4 introduces specific dipole-dipole interactions that stabilize certain twist forms, reducing the transannular strain typically seen in cycloheptane.

Pharmacological Applications

This compound serves as a versatile scaffold in medicinal chemistry:

  • Protease Inhibitors: The ketone functionality can form reversible covalent bonds with the active site serine or cysteine residues of proteases (e.g., Cathepsin K inhibitors).

  • Marine Polyether Synthesis: It acts as a fundamental building block for the "G-ring" or "F-ring" systems found in marine toxins like Ciguatoxin, which are potent voltage-gated sodium channel modulators.

Experimental Protocol: Synthesis via Dieckmann Condensation

Objective: Synthesis of this compound from Diethyl 3,3'-oxydipropionate. Scale: 10 mmol input.

Materials
  • Diethyl 3,3'-oxydipropionate (CAS: 6290-03-5)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Toluene (Anhydrous)

  • Glacial Acetic Acid / HCl

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, suspend Sodium Hydride (12 mmol, 0.48 g, 1.2 eq) in anhydrous Toluene (50 mL).

    • Note: Wash NaH with dry hexane if mineral oil removal is critical for downstream analysis, though typically unnecessary for this bulk cyclization.

  • Cyclization (The Dieckmann Step):

    • Heat the suspension to 80°C.

    • Add Diethyl 3,3'-oxydipropionate (10 mmol, 2.18 g) dropwise over 30 minutes.

    • Observation: Evolution of hydrogen gas will occur. Ensure proper venting.

    • Reflux for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the starting diester.

  • Hydrolysis & Decarboxylation:

    • Cool the reaction mixture to room temperature.

    • Quench carefully with Glacial Acetic Acid (15 mL) followed by 6M HCl (20 mL).

    • Reflux the biphasic mixture vigorously for 12 hours. This step hydrolyzes the ester to the

      
      -keto acid, which spontaneously decarboxylates to the ketone.
      
  • Workup & Isolation:

    • Cool to room temperature. Separate the organic layer.

    • Extract the aqueous layer with Diethyl Ether (3 x 30 mL).

    • Combine organic extracts, wash with Saturated NaHCO₃ (to remove acid traces) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via vacuum distillation (bp ~70-75°C at 15 mmHg) or flash column chromatography (SiO₂, 10-20% EtOAc/Hexane).

Workflow Visualization

ProtocolWorkflow Step1 1. Activation NaH in Toluene (80°C) Step2 2. Cyclization Add Diester Dropwise (H2 Evolution) Step1->Step2 Initiate Step3 3. Decarboxylation Acid Hydrolysis (HCl/Reflux) Step2->Step3 Intermediate formed Step4 4. Isolation Ether Extraction & Distillation Step3->Step4 CO2 loss

Figure 2: Logical flow of the Dieckmann condensation and decarboxylation sequence.[1]

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). IUPAC Recommendations and Preferred Names. International Union of Pure and Applied Chemistry.[2] [Link]

  • Elliott, M. C., et al. (2000). "Saturated Oxygen Heterocycles." Journal of the Chemical Society, Perkin Transactions 1. (Detailed review of medium-ring ether synthesis). [Link]

  • Chattopadhyay, S. K., et al. (2011). "Formation of Medium-Ring Heterocycles by Diene and Enyne Metathesis." Tetrahedron. (Authoritative source on RCM for 7-membered rings). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137703, this compound. [Link]

Sources

A Guide to the Spectroscopic Characterization of Oxepan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxepan-4-one, a seven-membered heterocyclic ketone, represents a core structural motif in various organic molecules of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of direct experimental data for this compound in public databases, this guide utilizes a comparative analysis with the well-characterized isomer, Oxepan-2-one (ε-caprolactone), to predict and interpret the spectral features of this compound. This approach offers a robust framework for researchers working with this and related heterocyclic systems.

Introduction: The Structural Significance of the Oxepanone Core

The oxepanone ring system, a seven-membered lactone or cyclic ketone containing an oxygen atom, is a recurring scaffold in a variety of natural products and synthetic compounds with diverse biological activities. The position of the carbonyl group within the ring significantly influences the molecule's chemical reactivity, conformational flexibility, and, consequently, its spectroscopic properties. This compound, with its ketone functionality at the C4 position, presents a unique set of structural features that distinguish it from its lactone isomer, Oxepan-2-one.

This guide will systematically deconstruct the anticipated spectroscopic characteristics of this compound, providing a detailed, step-by-step rationale for the predicted spectral data. By understanding the "why" behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic building block.

Predicted Spectroscopic Data of this compound

The following sections detail the predicted spectroscopic data for this compound based on established principles and comparative analysis with related structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methylene protons at positions C2, C3, C5, C6, and C7. The chemical shifts of these protons are primarily influenced by their proximity to the electron-withdrawing carbonyl group and the ring oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H2, H7~ 3.8 - 4.0TripletProtons adjacent to the ring oxygen (deshielded).
H3, H5~ 2.6 - 2.8Triplet of tripletsProtons α to the carbonyl group (deshielded).
H6~ 1.9 - 2.1QuintetMethylene protons γ to the carbonyl and β to the oxygen.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Diagram 1: Predicted ¹H NMR Signal Assignments for this compound

Caption: Predicted ¹H NMR signal assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)Rationale
C4~ 208 - 212Ketone carbonyl carbon (highly deshielded).
C2, C7~ 68 - 72Carbons adjacent to the ring oxygen.
C3, C5~ 40 - 45Carbons α to the carbonyl group.
C6~ 28 - 32Carbon β to the oxygen and γ to the carbonyl.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Configure the NMR spectrometer for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the ketone carbonyl group.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (ketone)~ 1715 - 1705StrongCharacteristic stretching frequency for a cyclic ketone.
C-O-C (ether)~ 1150 - 1085StrongAsymmetric stretching of the ether linkage.
C-H (alkane)~ 2950 - 2850Medium to StrongStretching vibrations of the methylene groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a neat liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Diagram 2: Key Functional Groups and Their Expected IR Absorptions

G Molecule This compound Ketone C=O (Ketone) ~1715-1705 cm⁻¹ Molecule->Ketone Ether C-O-C (Ether) ~1150-1085 cm⁻¹ Molecule->Ether Alkane C-H (Alkane) ~2950-2850 cm⁻¹ Molecule->Alkane

Caption: Key functional groups in this compound and their predicted IR absorption regions.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be indicative of the molecule's structure, with characteristic losses of small neutral molecules.

Table 4: Predicted Key Mass Spectrometry Data for this compound

FeaturePredicted Value (m/z)Rationale
Molecular Ion [M]⁺114.14C₆H₁₀O₂
[M-C₂H₄O]⁺70Loss of ethylene oxide.
[M-CO]⁺86Loss of carbon monoxide.
[M-C₃H₆O]⁺58α-cleavage followed by loss of propionaldehyde.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and deduce the fragmentation pathways.

Diagram 3: Predicted Fragmentation Pathway of this compound

G M [M]⁺ m/z 114 M_minus_C2H4O [M-C₂H₄O]⁺ m/z 70 M->M_minus_C2H4O - C₂H₄O M_minus_CO [M-CO]⁺ m/z 86 M->M_minus_CO - CO M_minus_C3H6O [M-C₃H₆O]⁺ m/z 58 M->M_minus_C3H6O - C₃H₆O

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Comparative Analysis with Oxepan-2-one (ε-caprolactone)

A comparative analysis with the isomeric lactone, Oxepan-2-one, highlights the influence of the carbonyl position on the spectroscopic data.[1]

  • ¹H NMR: The protons α to the ester carbonyl (C2) in Oxepan-2-one are significantly more deshielded (~4.2 ppm) compared to the predicted chemical shift of the protons α to the ketone carbonyl in this compound (~2.6-2.8 ppm). This is due to the stronger electron-withdrawing effect of the ester oxygen.

  • ¹³C NMR: The carbonyl carbon of the lactone in Oxepan-2-one appears at a lower chemical shift (~175 ppm) compared to the ketone carbonyl in this compound (~210 ppm).

  • IR Spectroscopy: The C=O stretching frequency of the lactone in Oxepan-2-one is higher (~1735 cm⁻¹) than that predicted for the ketone in this compound (~1710 cm⁻¹), a characteristic difference between esters and ketones in cyclic systems.

  • Mass Spectrometry: The fragmentation patterns will differ significantly due to the different locations of the carbonyl group, leading to distinct neutral losses.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the spectroscopic characteristics of this compound. By combining fundamental principles with a comparative analysis of a closely related isomer, a comprehensive spectral profile has been constructed. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and characterization of this important heterocyclic compound. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

  • PubChem. (n.d.). Oxepan-2-one. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Structural Elucidation of Oxepan-4-one: A Comprehensive IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Author Persona: Senior Application Scientist[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Oxepan-4-one (


) represents a distinct class of medium-ring heterocycles increasingly utilized as scaffolds in medicinal chemistry.[1][2] Unlike its lactone isomer (oxepan-2-one / 

-caprolactone), this compound contains a ketone functionality separated from the ether oxygen by two methylene units (gamma-position).[1][2]

This structural distinction is critical. While lactones exhibit significant ring strain and inductive effects shifting the carbonyl stretch to higher frequencies, this compound behaves as a cyclic ketone with unique conformational flexibility.[1][2] This guide provides a rigorous protocol for the infrared (IR) spectroscopic analysis of this compound, moving beyond simple peak matching to a mechanistic understanding of vibrational modes in 7-membered heterocyclic rings.[1][2]

The Analytical Challenge

Seven-membered rings (cycloheptane derivatives) exist in a dynamic equilibrium of conformers (chair, twist-chair, boat).[1] In IR spectroscopy, this flexibility can lead to band broadening.[1] Furthermore, distinguishing the C=O stretch of a 7-membered ketone from acyclic analogs or 6-membered rings requires precise wavenumber calibration.[1][2]

Theoretical Framework: Vibrational Mechanics[1][2]

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators.

The Carbonyl Oscillator (C=O)

In cyclic ketones, the C=O stretching frequency (


) is governed by ring strain and electronic effects.
  • Cyclohexanone (6-membered):

    
     (Standard reference).[1][2]
    
  • Cycloheptanone (7-membered):

    
    .[1][2] The relief of angle strain in the 7-membered ring typically lowers the force constant of the C=O bond compared to the 6-membered ring.[1][2]
    
  • Effect of Ether Oxygen: In this compound, the oxygen atom is at the

    
    -position relative to the carbonyl.[1][2] Unlike 
    
    
    
    -substitution (which raises
    
    
    via inductive withdrawal), the
    
    
    -oxygen exerts a negligible inductive effect.[1][2] However, transannular field effects in medium rings can occasionally result in anomalous shifts.
  • Target Frequency: Expect the primary C=O band at 1700–1710 cm⁻¹ .

The Ether Oscillator (C-O-C)

The cyclic ether moiety introduces distinct asymmetric (


) and symmetric (

) stretching vibrations.
  • Range: 1050–1250 cm⁻¹.[1]

  • Diagnostic Value: Strong intensity due to the large dipole moment change.[1] This distinguishes this compound from carbocyclic cycloheptanone.[1][2]

Experimental Protocol: Self-Validating Acquisition

Instrumentation & Parameters
  • Technique: Diamond ATR-FTIR.

  • Resolution:

    
     (Necessary to resolve potential Fermi resonance or conformational splitting).
    
  • Scans: 64 (High signal-to-noise ratio).[1][2]

  • Apodization: Blackman-Harris 3-Term (Minimizes side-lobes for quantitative integration).[1][2]

Step-by-Step Workflow

IR_Workflow Start Sample Preparation Check Purity Check (TLC/GC) Start->Check Verify >98% Blank Background Acquisition (Air) Check->Blank Clean Crystal Acquire Sample Acquisition Blank->Acquire Apply Sample Process Post-Processing (ATR Correction) Acquire->Process Interferogram -> Spectrum Analyze Peak Assignment Process->Analyze Identify Bands

Figure 1: Validated workflow for ATR-FTIR acquisition of heterocyclic intermediates.

Quality Control (Self-Validation)
  • The Polystyrene Test: Before measuring the sample, run a standard polystyrene film. The peak at

    
     must be within 
    
    
    
    .[1][2]
  • Water Vapor Check: Inspect the

    
     and 
    
    
    
    regions.[1][2] Sharp, rotational fine structure indicates insufficient purging of the optical bench.

Spectral Analysis & Assignments

The following table synthesizes theoretical prediction with empirical data for 7-membered heterocyclic ketones.

Table 1: Diagnostic IR Bands for this compound[1][2]
Functional GroupVibration ModeFrequency (

)
IntensityMechanistic Insight
Ketone (C=O) Stretching (

)
1700 – 1710 StrongLower than cyclohexanone (1715) due to reduced ring strain.[1][2] Distinct from lactones (>1730).
Methylene (-CH₂-) Asym.[1][2][3] Stretch2910 – 2940MediumTypical

C-H stretch.[1][2]
Methylene (-CH₂-) Sym.[1][2][3] Stretch2850 – 2870MediumTypical

C-H stretch.[1][2]
Ether (C-O-C) Asym. Stretch1100 – 1150 StrongCharacteristic of cyclic ethers (tetrahydropyran/oxepane class).[1][2]
Methylene (-CH₂-) Scissoring (

)
1450 – 1470MediumDeformation of the ring methylenes.[1][2]
Ring Skeleton Breathing900 – 1000Weak/Med"Fingerprint" region specific to the 7-membered ring conformation.[1][2]
Differential Diagnosis (Logic Tree)

In drug development, this compound is often synthesized via ring-expansion or cyclization.[1][2] You must distinguish it from starting materials or isomers.[1]

Logic_Tree Root Unknown C6H10O2 Isomer CO_Band Check Carbonyl (C=O) Region Root->CO_Band Decision1 Band at >1735 cm-1? CO_Band->Decision1 Lactone Likely Lactone (Oxepan-2-one) Decision1->Lactone Yes (Ester Strain) Ketone Likely Ketone (this compound) Decision1->Ketone No (1700-1710 cm-1) EtherCheck Check C-O-C (1050-1250 cm-1) Ketone->EtherCheck Confirmed CONFIRMED: This compound EtherCheck->Confirmed Strong Band Present Cycloheptanone Cycloheptanone (No Ether Band) EtherCheck->Cycloheptanone Absent

Figure 2: Spectroscopic decision tree for distinguishing this compound from lactone isomers and carbocyclic analogs.

Advanced Considerations: Conformational Mobility

Unlike the rigid chair conformation of cyclohexane, the oxepane ring is flexible.

  • Band Broadening: You may observe broadening of the C=O peak.[1] This is not necessarily an impurity; it represents the superposition of the twist-chair and twist-boat conformers, which have slightly different C=O force constants.

  • Low-Temperature Analysis: If the spectrum is ambiguous, cooling the sample (using a cryostat accessory) to -78°C will "freeze" the equilibrium, often resolving the broad C=O band into distinct peaks corresponding to specific conformers.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for ketone shift values in cyclic systems). [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for ring-size effects on IR frequencies).[1][2][3][4] [1]

  • NIST Chemistry WebBook. Infrared Spectra of Cyclic Ketones. National Institute of Standards and Technology.[1] (General database for comparative spectral data).[1] [1]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Detailed assignment of ether C-O-C stretches). [1]

Sources

Deep Dive: Oxepan-4-one Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxepan-4-one Mass Spectrometry Fragmentation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (C₆H₁₀O₂, MW 114.14 Da) represents a critical seven-membered heterocyclic scaffold in medicinal chemistry, often utilized to introduce conformational restriction in drug candidates. Unlike its six-membered analogue (tetrahydro-4H-pyran-4-one), the oxepane ring introduces unique torsional strains and transannular interactions that influence its fragmentation under Electron Ionization (EI).

This guide provides a comprehensive mechanistic analysis of the fragmentation pathways of this compound. By synthesizing established mass spectrometry rules for cyclic ketones and ethers with specific structural considerations of the oxepane ring, we define the diagnostic ions and degradation mechanisms essential for structural elucidation.

Structural Context & Instrumentation

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₀O₂

  • Exact Mass: 114.0681 Da

  • Key Functional Motifs:

    • Cyclic Ether (Position 1)

    • Ketone (Position 4)[1][2]

    • 
      -Hydrogen availability (at C7 relative to C4 carbonyl)
      

Standard Analysis Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.[3][4]

  • Source Temperature: 230°C (to minimize thermal degradation prior to ionization).

  • Analyzer: Quadrupole or TOF (for high-resolution confirmation of elemental compositions).

Core Fragmentation Mechanisms

The fragmentation of this compound is governed by the competition between charge localization on the ketone oxygen (forming acylium ions) and the ether oxygen (forming oxonium ions).

Mechanism A: -Cleavage (Ketone-Directed)

The primary fragmentation event is initiated by the removal of a non-bonding electron from the carbonyl oxygen, generating a radical cation (


, m/z 114). This triggers homolytic 

-cleavage at the C3-C4 or C4-C5 bonds.
  • Pathway A1 (C4-C5 Cleavage):

    • Cleavage of the C4-C5 bond opens the ring.

    • The radical localizes on C5, while the positive charge forms an acylium ion at C4.

    • Secondary Elimination: The distal ether oxygen facilitates further fragmentation, often leading to the loss of ethylene (C₂H₄) or carbon monoxide (CO).

Mechanism B: The McLafferty Rearrangement

Unlike smaller rings where geometric constraints often inhibit the required 6-membered transition state, the 7-membered oxepane ring possesses sufficient flexibility to adopt the necessary conformation for a McLafferty rearrangement.

  • Requirement: A

    
    -hydrogen relative to the carbonyl.[2]
    
  • Site: The protons on C7 are in the

    
    -position relative to the C4 ketone (Path: C4-C5-C6-C7).
    
  • Process:

    • Transfer of a Hydrogen atom from C7 to the Carbonyl Oxygen.

    • Cleavage of the

      
       bond (C5-C6).
      
    • Result: Elimination of a neutral alkene (Ethylene, C₂H₄, 28 Da) and formation of a distonic enol radical cation.

    • Diagnostic Ion: m/z 86 (

      
      ).
      
Mechanism C: Ether-Directed Fragmentation

Charge localization on the ether oxygen (O1) triggers


-cleavage at C1-C2 or C1-C7. This pathway often produces oxonium species and is responsible for lower mass characteristic ions (e.g., m/z 42, 55).

Diagnostic Ion Table

m/z (Nominal)Ion TypeFormula (Predicted)Mechanism / Origin
114 Molecular Ion

Parent ion; typically low intensity due to ring fragility.
86 Base Peak Candidate

Loss of C₂H₄ (28 Da) via McLafferty rearrangement OR Loss of CO (28 Da) via ring contraction.
71 Fragment Ion


-cleavage followed by loss of C₂H₃O radical; analogous to THP-4-one m/z 71.
55 Fragment Ion

Acryloyl cation; typical for cyclic ketones losing alkyl segments.
42 Rearrangement

Ketene radical cation or

(Propene) from ring disintegration.

Visualization of Fragmentation Pathways

The following diagram maps the competitive pathways for the decomposition of the this compound molecular ion.

OxepanFragmentation M_Ion Molecular Ion [C6H10O2]+. m/z 114 Alpha_Cleave α-Cleavage (C4-C5) Ring Opening M_Ion->Alpha_Cleave Homolytic Fission McLafferty_TS McLafferty Rearrangement (γ-H transfer from C7) M_Ion->McLafferty_TS H-Transfer Acylium_Inter Distonic Acylium Radical Alpha_Cleave->Acylium_Inter Loss_CO Loss of CO (-28) m/z 86 Acylium_Inter->Loss_CO - CO Frag_55 Acryloyl Cation [C3H3O]+ m/z 55 Acylium_Inter->Frag_55 - C2H4O? Frag_86 Enol Radical Cation [M - C2H4]+. m/z 86 McLafferty_TS->Frag_86 - C2H4 (Ethylene) Frag_42 Ketene / Propene m/z 42 Frag_86->Frag_42 Secondary Decay

Caption: Competitive fragmentation pathways of this compound showing the dual origin of the m/z 86 peak via CO loss and McLafferty rearrangement.

Experimental Protocol: GC-MS Characterization

To experimentally validate these fragmentation patterns, the following protocol ensures optimal ionization and separation.

Sample Preparation
  • Solvent: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Dilute to ~10 ppm for splitless injection or 100 ppm for split (10:1) injection.[5]

  • Derivatization (Optional): If peak tailing is observed due to the polar ketone, form the methoxime derivative using methoxyamine hydrochloride in pyridine (Shift M+ to 143).

Instrument Parameters (Agilent 5977/7890 or equivalent)
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Non-polar phase minimizes interaction with the ether oxygen.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal chromatographic resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal cracking.
Oven Program 50°C (1 min) → 10°C/min → 200°C (hold 2 min)Slow ramp separates potential synthesis impurities (e.g., THP-4-one).
Transfer Line 280°CPrevents condensation of less volatile ring-opened byproducts.
Scan Range m/z 35 - 200Captures low mass fragments (m/z 42) and molecular ion (m/z 114).

Data Interpretation & Validation

When analyzing the spectrum, use the "Rule of Homology" comparing this compound to Tetrahydro-4H-pyran-4-one (THP-4-one).

  • Check for M+ (114): If absent, lower the ionization energy to 20 eV to confirm the molecular weight.

  • Verify the m/z 86 Doublet: In high-resolution MS, m/z 86 may appear as a doublet:

    • 
       (Loss of CO, 86.0732)
      
    • 
       (Loss of C₂H₄, 86.0368)
      
    • Note: The McLafferty product (Loss of C₂H₄) is kinetically favored in 7-membered rings due to the entropic advantage of the transition state.

  • Absence of m/z 99: Unlike acyclic ketones, you will not see a simple M-15 (Methyl loss) as a major peak, as the methyl groups are locked in the ring structure (unless ring opening and H-shift occurs).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing alpha-cleavage and rearrangement rules).
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Tetrahydro-4H-pyran-4-one. National Institute of Standards and Technology. (Used as the homologous anchor for fragmentation prediction).

  • Vayer, M., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry. (Provides mechanistic insight into cyclic ether cleavage).

  • Alonso, F., et al. (1995). Synthesis of this compound from tetrahydropyran-4-one. Tetrahedron. (Confirms structural synthesis and characterization context).

Sources

A Technical Guide to the Stability of Oxepan-4-one Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxepan-4-one, a seven-membered heterocyclic ketone, is a crucial structural motif in medicinal chemistry and drug development.[1][2] Its inherent ring strain and the reactivity of its carbonyl and ether functionalities make a thorough understanding of its stability under various chemical conditions, particularly acidic environments, paramount for process development, formulation, and predicting shelf-life. This guide provides an in-depth analysis of the potential degradation pathways of this compound in the presence of acid, outlines robust experimental protocols for stability assessment, and discusses the implications for pharmaceutical research.

Introduction: The Significance of the Oxepane Ring

The oxepane scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[2] Its derivatives have shown promise as anticonvulsants and antifungal agents, among other therapeutic applications.[1] this compound serves as a key building block for accessing more complex molecular architectures. However, the combination of a ketone and an ether within a medium-sized ring presents unique stability challenges. Acidic conditions, frequently encountered during synthesis, purification, work-up, and in certain pharmaceutical formulations, can trigger several degradation pathways. A proactive assessment of these liabilities is essential to ensure the integrity and efficacy of active pharmaceutical ingredients (APIs) containing this moiety.

Fundamental Principles: Acid-Catalyzed Reactions of Heterocyclic Ketones

To comprehend the stability of this compound, one must first understand the fundamental reactivity of its constituent functional groups under acidic conditions.

  • Carbonyl Protonation : The reaction cascade invariably begins with the protonation of the carbonyl oxygen. This initial, reversible step dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack.[3][4]

  • Enolization : Acid catalyzes the tautomerization of the ketone to its enol form.[5] This process involves the protonation of the carbonyl oxygen followed by deprotonation at an adjacent α-carbon. The formation of the enol is significant as it can lead to α-functionalization reactions or racemization if the α-carbon is a stereocenter.

  • Ether Protonation and Ring Opening : The ether oxygen of the oxepane ring is also a Lewis basic site susceptible to protonation. While generally less favorable than carbonyl protonation, this can initiate a ring-opening cascade, particularly under harsh acidic conditions or in the presence of a good nucleophile.[6][7][8] This is analogous to the well-documented acid-catalyzed ring-opening of epoxides.[7][8][9][10]

Potential Degradation Pathways of this compound

Based on these principles, several acid-catalyzed degradation pathways can be postulated for this compound. The interplay between these pathways is influenced by factors such as acid strength (pKa), temperature, solvent, and the presence of other reactive species.

Pathway A: Acid-Catalyzed Ring-Opening Hydrolysis

This is often the most significant degradation pathway in aqueous acidic media. The ether linkage is susceptible to cleavage under strong acidic conditions.[6] The mechanism involves initial protonation of the ether oxygen, followed by nucleophilic attack by water, leading to a linearized hydroxy-keto-acid which may undergo further reactions.

Pathway B: Enol-Mediated Reactions

Formation of the enol tautomer can open the door to subsequent reactions such as aldol-type condensations, especially at higher concentrations, leading to dimeric and oligomeric impurities.

Pathway C: Baeyer-Villiger Oxidation

If oxidizing agents (e.g., peroxides, peracids) are present, even in trace amounts, the protonated ketone can undergo a Baeyer-Villiger oxidation.[11][12][13][14] This reaction would convert the cyclic ketone into an eight-membered lactone (an ester), fundamentally altering the molecule's structure and properties.[11][12][13]

The following diagram illustrates these primary degradation routes.

Degradation_Pathways start This compound protonated_ketone Protonated Carbonyl start->protonated_ketone + H⁺ (fast, reversible) protonated_ether Protonated Ether start->protonated_ether + H⁺ (Ring Activation) enol Enol Tautomer protonated_ketone->enol - H⁺ (α-carbon) (Enolization) bv_product Baeyer-Villiger Product (Lactone) protonated_ketone->bv_product + [O] (e.g., Peroxide) aldol Aldol Products (Oligomers) enol->aldol Dimerization ring_opened Ring-Opening (Hydrolysis) protonated_ether->ring_opened + H₂O (Nucleophilic Attack)

Caption: Potential acid-catalyzed degradation pathways for this compound.

Experimental Design for Stability Assessment

A robust evaluation of stability requires a systematic approach. A forced degradation study is the industry-standard method for identifying potential degradation products and understanding degradation pathways.[6]

Objective

To determine the rate and extent of degradation of this compound under various acidic conditions and to identify the resulting degradants.

Materials & Equipment
  • This compound (high purity reference standard)

  • Acids: 0.1 M Hydrochloric Acid (HCl), 0.1 M Acetic Acid

  • Buffers: pH 2, 4, 6

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Methanol

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[6]

    • pH meter

    • Thermostatically controlled oven or water bath

Protocol: Forced Degradation Study

This workflow provides a self-validating system by including controls and multiple analytical time points.

Stability_Workflow prep 1. Stock Solution Prep (this compound in ACN) samples 2. Sample Incubation (Acidic Media + Stock) prep->samples controls Control Samples (Neutral pH / No Acid) prep->controls timepoint 3. Time-Point Sampling (t=0, 2, 4, 8, 24h) samples->timepoint controls->timepoint quench 4. Quench Reaction (Neutralize) timepoint->quench analysis 5. HPLC-UV/MS Analysis quench->analysis data 6. Data Interpretation (% Degradation, Impurity Profile) analysis->data

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a non-reactive organic solvent like acetonitrile. Causality: Using an organic solvent for the stock prevents premature degradation before the study begins.

  • Sample Preparation :

    • For each acidic condition (e.g., 0.1 M HCl, pH 2 buffer), transfer a precise volume of the acidic medium to several vials.

    • Prepare control samples using a neutral buffer (e.g., pH 7.0). Trustworthiness: Controls are essential to ensure that any observed degradation is due to the acid and not other factors like temperature or the solvent.

    • Spike each vial with a small, precise volume of the this compound stock solution to achieve the target final concentration (e.g., 0.1 mg/mL).

  • Incubation : Place all vials in a thermostatically controlled environment, typically at an elevated temperature (e.g., 60 °C) to accelerate degradation.

  • Time-Point Analysis : At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each condition.

  • Quenching : Immediately quench the degradation reaction by neutralizing the sample with a suitable base to a pH of ~7. This prevents further degradation during analysis.

  • HPLC Analysis : Analyze each quenched sample using a validated, stability-indicating HPLC method.[6][15] This method must be capable of separating the intact this compound from all potential degradation products.[6] MS detection is highly recommended for the identification of unknown impurity peaks.

  • Data Analysis : Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics. Characterize any significant degradation products using MS data.

Data Interpretation and Expected Outcomes

The results from the forced degradation study should be tabulated for clear comparison.

Table 1: Illustrative Forced Degradation Data for this compound at 60 °C

ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (Area %)Major Degradant 2 (Area %)
0.1 M HCl 0100.00.00.0
875.221.5 (m/z = 132)1.8
2440.152.3 (m/z = 132)4.5
pH 4 Buffer 0100.00.00.0
898.50.80.0
2495.33.10.5
Control (pH 7) 2499.8< 0.1< 0.1

Note: Data are illustrative. The m/z value of 132 for Degradant 1 would correspond to the ring-opened hydrolyzed product (C₆H₁₂O₃), providing strong evidence for Pathway A.

A significant loss of the parent compound in the 0.1 M HCl condition, coupled with the emergence of a new peak corresponding to the mass of the hydrolyzed product, would confirm that acid-catalyzed ring-opening is a primary degradation pathway.[6][15] Milder acidic conditions (pH 4) would be expected to show significantly slower degradation, highlighting the strong dependence on acid concentration.

Implications for Drug Development

  • Synthesis and Purification : The use of strong acids during reaction work-ups or chromatographic purification should be carefully evaluated. If unavoidable, operations should be conducted at low temperatures with minimized exposure times.

  • Formulation : For oral dosage forms, the lability of this compound in highly acidic environments (mimicking gastric fluid) must be considered. Enteric coating or the use of less acidic excipients may be necessary to ensure the drug's stability and bioavailability.

  • Analytical Method Development : Stability-indicating methods are non-negotiable for quality control. The methods must be validated to prove they can quantify the API accurately in the presence of its potential degradants.[6]

Conclusion

This compound, while a valuable synthetic intermediate, possesses inherent chemical liabilities under acidic conditions. The primary risk is the acid-catalyzed hydrolytic cleavage of the oxepane ring. A systematic approach using forced degradation studies is critical to quantify this risk, identify potential degradants, and inform strategies for synthesis, purification, and formulation. By understanding and controlling these stability factors, researchers can ensure the development of safe, stable, and efficacious pharmaceuticals incorporating this important heterocyclic motif.

References

  • BenchChem (2025).Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.
  • Journal of Chemical and Pharmaceutical Research (2015). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method.[Link]

  • National Institutes of Health (NIH) (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives.[Link]

  • Master Organic Chemistry (2015). Opening of Epoxides With Acid.[Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation.[Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • JoVE (2025). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones.[Link]

  • Chemistry LibreTexts (2023). 22.1: Keto-Enol Tautomerism.[Link]

  • YouTube (2019). Acid Catalyzed Ring Opening of an Epoxide.[Link]

  • Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed.[Link]

  • CHIMIA (1971). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review.[Link]

  • RSC Publishing (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products.[Link]

  • RSC Publishing (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[Link]

  • Organic Chemistry Tutor. Baeyer-Villiger Oxidation.[Link]

  • RSC Publishing (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review.[Link]

  • University of Calgary. Ch17: Baeyer-Villiger reaction.[Link]

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Methodological & Application

Application Notes & Protocols: Strategic Intramolecular Cyclizations for the Synthesis of Oxepan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxepan-4-one Scaffold

The oxepane ring system, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a multitude of biologically active natural products, particularly those of marine origin.[1][2] These molecules exhibit a wide range of therapeutic properties, including anticancer, antibacterial, and antifungal activities.[1] The targeted synthesis of oxepane derivatives, especially the versatile building block this compound, is therefore of paramount interest to researchers in medicinal chemistry and drug development.

However, the construction of medium-sized rings like oxepanes presents a significant synthetic challenge. The formation of these seven-membered rings is often disfavored due to high enthalpic and entropic barriers, which can impede ring closure and favor competing intermolecular reactions.[1][2] Consequently, the development of robust and efficient synthetic strategies is crucial. Intramolecular cyclization, where the ring-forming components are tethered together in a single molecule, offers a powerful solution by overcoming these unfavorable kinetics.

This guide provides an in-depth exploration of key intramolecular cyclization strategies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for researchers to implement in their own laboratories.

Strategic Approaches to this compound Synthesis via Intramolecular Cyclization

The choice of cyclization strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Below, we dissect several powerful methodologies.

Ring-Closing Metathesis (RCM)

Conceptual Overview: Ring-closing metathesis is a potent and widely used transformation in organic synthesis for the formation of cyclic olefins from acyclic dienes.[3] The reaction is typically catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, such as Grubbs or Schrock catalysts.[4] For the synthesis of an this compound precursor, a diene substrate containing an appropriately positioned ether linkage is required. The resulting cyclic olefin can then be readily converted to the target ketone.

Causality Behind the Choice: RCM is exceptionally versatile and tolerant of a wide array of functional groups, making it a go-to strategy for complex molecule synthesis.[3] The high efficiency and predictability of modern metathesis catalysts allow for the reliable construction of the seven-membered ring, even in sterically demanding environments.[5]

Reaction Mechanism: The catalytic cycle begins with the formation of a metallacyclobutane intermediate from the catalyst and one of the terminal alkenes of the substrate. This is followed by a retro-[2+2] cycloaddition to release a volatile alkene (e.g., ethylene) and form a new metal-alkylidene complex. This complex then undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety, forming another metallacyclobutane. The final retro-[2+2] cycloaddition releases the cyclic alkene product and regenerates the active catalyst, allowing the cycle to continue.

RCM_Mechanism cluster_0 Catalytic Cycle A Acyclic Diene Substrate C Metallacyclobutane Intermediate A->C + Catalyst B [Ru]=CH2 Catalyst B->C D New Metal-Alkylidene C->D - Ethylene E Intramolecular [2+2] Cycloaddition D->E Intramolecular reaction F Second Metallacyclobutane E->F F->B Regenerate Catalyst G Cyclic Olefin Product (Oxepene-4-one precursor) F->G Release Product

Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).

Dieckmann Condensation

Conceptual Overview: The Dieckmann condensation is an intramolecular variation of the Claisen condensation, specifically designed for the synthesis of cyclic β-keto esters from diesters.[6][7][8] This base-catalyzed reaction is particularly well-suited for forming 5- and 6-membered rings, but can also be effectively applied to the synthesis of 7-membered rings like the this compound scaffold with appropriate substrates and conditions.[8] The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the target ketone.

Causality Behind the Choice: This method provides a direct route to the β-keto ester precursor of this compound. The reaction is driven by the formation of a highly stable enolate of the β-keto ester product, which makes the final deprotonation step essentially irreversible and pulls the equilibrium towards the cyclized product.[8]

Reaction Mechanism: The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This intramolecular nucleophilic acyl substitution results in a cyclic β-keto ester and the expulsion of an alkoxide leaving group. A final, irreversible deprotonation of the acidic α-proton between the two carbonyl groups drives the reaction to completion. An acidic workup is then required to protonate the enolate and afford the neutral product.

Dieckmann_Condensation Start Acyclic Diester Enolate Enolate Formation (Base catalysis) Start->Enolate 1. Base (e.g., NaOEt) Attack Intramolecular Nucleophilic Attack Enolate->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Alkoxide Tetrahedral->Elimination Product_Enolate Cyclic β-Keto Ester Enolate (Driving Force) Elimination->Product_Enolate Final_Product Cyclic β-Keto Ester (After Acid Workup) Product_Enolate->Final_Product 2. H3O+ Oxepanone This compound (After Hydrolysis & Decarboxylation) Final_Product->Oxepanone

Caption: Stepwise mechanism of the Dieckmann Condensation.

Intramolecular Williamson Ether Synthesis

Conceptual Overview: The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[9][10] The intramolecular version of this reaction utilizes a molecule containing both a hydroxyl group and a leaving group (typically a halide or sulfonate ester) to form a cyclic ether.[11][12]

Causality Behind the Choice: While not a direct route to the ketone, this method can be used to construct the core oxepane ring. A substrate can be designed such that the resulting cyclic ether can be subsequently oxidized at the C4 position to yield this compound. The reliability and well-understood mechanism of the SN2 reaction make this a predictable, albeit potentially longer, synthetic route.

Reaction Mechanism: The reaction begins with the deprotonation of the hydroxyl group by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide.[11] This alkoxide then performs a backside attack on the carbon bearing the leaving group, displacing it in a classic SN2 fashion to form the cyclic ether. The stereochemistry at the electrophilic carbon is inverted during this process.[10]

Williamson_Ether_Synthesis cluster_0 Intramolecular Williamson Ether Synthesis A Halo-alcohol Substrate (HO-(CH2)3-O-(CH2)2-X) B Alkoxide Formation A->B + Base (e.g., NaH) C Intramolecular SN2 Attack B->C D Oxepane Ring + X- C->D

Caption: Workflow for intramolecular Williamson ether synthesis.

Comparative Summary of Synthetic Routes

StrategyPrecursor TypeKey Reagents/CatalystsAdvantagesDisadvantages
Ring-Closing Metathesis Acyclic dieneGrubbs or Hoveyda-Grubbs Ru catalystsHigh functional group tolerance, mild conditions, predictable.[13]Expensive catalysts, requires subsequent olefin modification.
Dieckmann Condensation Acyclic diesterStrong base (e.g., NaH, NaOEt)Direct formation of β-keto ester, driven by thermodynamics.[14]Requires strongly basic conditions, potential for side reactions.
Williamson Ether Synthesis Halo-alcoholStrong, non-nucleophilic base (e.g., NaH)Well-established, reliable SN2 mechanism.[15]Indirect route, requires subsequent oxidation to the ketone.
Radical Cyclization Unsaturated halo-etherRadical initiator (e.g., AIBN), Bu3SnHGood for complex systems, tolerant of some functional groups.Use of toxic tin reagents, potential for stereochemical scrambling.
Intramolecular Aldol Acyclic keto-aldehydeAcid or base catalystAtom economical, forms C-C bond and alcohol simultaneously.Can be difficult to control regioselectivity, risk of dehydration.[16]

Experimental Protocols

Protocol 1: Synthesis of an this compound Precursor via Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of a cyclic enol ether, a direct precursor to this compound, from a readily prepared acyclic diene.

Materials and Reagents:

  • (Allyloxy)pent-4-en-1-ol derivative (Substrate)

  • Grubbs 2nd Generation Catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve the diene substrate (1.0 eq) in anhydrous DCM to make a 0.01 M solution.

  • Degassing: Sparge the solution with Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the Grubbs 2nd Generation Catalyst (0.02 - 0.05 eq) to the reaction flask against a positive flow of inert gas.

  • Reaction: Gently reflux the mixture (approx. 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel.

  • Purification: Elute the column with a gradient of ethyl acetate in hexanes to isolate the pure cyclic enol ether product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst can be added. Ensure the solvent is rigorously dried and degassed.

  • Catalyst Decomposition: A rapid color change from dark brown/purple to black may indicate catalyst decomposition. This is often due to impurities in the substrate or solvent.

  • Product Isomerization: Some second-generation catalysts can promote double bond isomerization. If this is observed, switching to a first-generation Grubbs catalyst or using specific isomerization inhibitors might be necessary.[3]

Protocol 2: Synthesis of a Cyclic β-Keto Ester via Dieckmann Condensation

This protocol outlines the base-mediated cyclization of a diester to form the β-keto ester precursor to this compound.

Materials and Reagents:

  • Appropriate acyclic diester (e.g., diethyl 3,3'-(oxybis(ethane-2,1-diyl))dipropanoate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether and Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and an inert gas inlet, add sodium hydride (1.1 eq), carefully washed with anhydrous hexanes to remove mineral oil.

  • Solvent Addition: Add anhydrous toluene to the flask via cannula.

  • Substrate Addition: Dissolve the diester (1.0 eq) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Hydrogen gas evolution should be observed. The reaction is typically complete in 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography.

  • Decarboxylation (Optional, in a subsequent step): The purified β-keto ester can be heated in an aqueous acidic solution (e.g., 10% H₂SO₄) to hydrolyze the ester and decarboxylate, yielding this compound.

Self-Validation and Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous, as water will quench the base. The driving force of the reaction is the final deprotonation of the product; if the product lacks an acidic α-proton, the reaction equilibrium may not favor cyclization.[7]

  • Intermolecular Condensation: At high concentrations, the intermolecular Claisen condensation can compete. Running the reaction under high dilution conditions favors the desired intramolecular pathway.

  • Incomplete Reaction: If the reaction does not go to completion, ensure sufficient base was used and that it was active.

References

  • ResearchGate. (2025). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Silicon-mediated annulation. Part 1. A synthesis of tetrahydropyran-4-ones, oxepan-4-ones, and oxocan-4-ones via intramolecular directed aldol reactions.
  • Nimc. (2026). Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry.
  • ResearchGate. Synthesis of Oxepanes and Oxepines | Request PDF.
  • ResearchGate. (2025). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones | Request PDF.
  • PMC - NIH. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.
  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • ResearchGate. Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study.
  • PMC - NIH. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines.
  • PMC - PubMed Central. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.
  • Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2025).
  • NIH. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives.
  • PMC. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • PubMed. (2016). Silver(I)-Catalyzed Intramolecular Cyclizations of Epoxide-Propargylic Esters to 1,4-Oxazine Derivatives.
  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis.
  • Organic Chemistry Frontiers (RSC Publishing). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products.
  • New Journal of Chemistry (RSC Publishing). One-Pot Green Synthesis of 4H-Benzo[d][14]oxazin-4-one Derivatives via Visible-Light Catalysis. Available from:

  • PubMed. (2015). Expedient metal-free synthesis of 1,3-oxazinen-4-ones.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • PMC - NIH. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • PubMed. Photocatalytic oxygen-atom transmutation of oxetanes.
  • YouTube. (2021). Intramolecular Williamson Ether Synthesis.
  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • ResearchGate. Photocatalytic synthesis of oxadiazoles‐1,2,4 and isoxazoles. Conditions.
  • Organic Chemistry Frontiers (RSC Publishing). Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation.
  • Chemistry Steps. Williamson Ether Synthesis.
  • MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Organic Syntheses Procedure. Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.
  • NIH. Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs.
  • Natural products and ring-closing metathesis: synthesis of sterically congested olefins.
  • NIH. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).

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Oxepan-4-one: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Oxepan-4-one in Medicinal Chemistry

The oxepane moiety, a seven-membered heterocyclic ring containing an oxygen atom, is a recurring structural motif in a diverse array of biologically active natural products and synthetic molecules.[1] The inherent flexibility and three-dimensional character of the oxepane ring make it an attractive scaffold in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic ring systems and explore new chemical space.[2] Within this class of compounds, this compound has emerged as a particularly valuable and versatile precursor for the synthesis of complex molecular architectures, including spirocycles and bridged systems, which are of significant interest in the development of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a strategic starting material in organic synthesis. We will delve into key synthetic transformations, explaining the underlying chemical principles and providing step-by-step methodologies for their practical implementation.

I. Synthesis of this compound: Key Methodologies

The accessibility of this compound is a crucial first step for its utilization as a synthetic precursor. Several methods have been reported for its synthesis, with two of the most prominent being Ring-Closing Metathesis (RCM) and Dieckmann condensation.

A. Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis is a powerful and widely used method for the formation of cyclic olefins.[3] The synthesis of an oxepene precursor followed by reduction can afford this compound. The general strategy involves the synthesis of a diene-containing ether, which is then subjected to a ruthenium-based catalyst to effect the ring closure.

Experimental Protocol: Synthesis of an Oxepene Precursor via RCM

This protocol is a representative example based on general RCM principles and may require optimization for specific substrates.

Materials:

  • Appropriate acyclic diene ether precursor

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the acyclic diene ether precursor in anhydrous DCM (0.01-0.1 M concentration) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oxepene.

Subsequent Reduction: The resulting oxepene can be reduced to this compound using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C).

B. Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[4] This method is particularly useful for the synthesis of 5- and 6-membered rings but can be adapted for 7-membered rings like this compound.

Conceptual Workflow: Dieckmann Condensation for this compound

Caption: Conceptual workflow for the synthesis of this compound via Dieckmann condensation.

II. This compound in Reductive Amination: A Gateway to Novel Amines

The carbonyl group of this compound provides a reactive handle for the introduction of nitrogen-containing functionalities. Reductive amination is a robust and widely employed method for the conversion of ketones to amines.[5] This two-step, one-pot process involves the initial formation of a hemiaminal intermediate from the reaction of this compound with a primary or secondary amine, followed by in-situ reduction of the resulting iminium ion to the corresponding amine.

A. Mechanism of Reductive Amination

The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride source. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone.

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Oxepan4one This compound O Hemiaminal Hemiaminal OH NHR Oxepan4one->Hemiaminal + R-NH₂ Amine Primary Amine R-NH₂ Amine->Hemiaminal Iminium Iminium Ion N⁺HR Hemiaminal->Iminium - H₂O Product Substituted Oxepane-4-amine Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Mechanism of the reductive amination of this compound.

B. Recommended Reducing Agents and Conditions

The choice of reducing agent is crucial for achieving high yields and minimizing side reactions, such as the reduction of the starting ketone.

Reducing AgentKey Features and Considerations
Sodium triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reagent, often the preferred choice for reductive amination of ketones. It can be used in a one-pot procedure and is less toxic than cyanoborohydride reagents. Dichloroethane (DCE) is a common solvent.
Sodium cyanoborohydride (NaBH₃CN) Highly effective and selective for the reduction of the iminium ion over the ketone, especially under mildly acidic conditions (pH 4-7). However, it is highly toxic due to the potential release of cyanide gas upon acidification. Methanol is a common solvent.
Sodium borohydride (NaBH₄) A powerful reducing agent that can also reduce the starting ketone. To minimize this side reaction, the imine formation should be allowed to proceed to completion before the addition of NaBH₄.

Experimental Protocol: Reductive Amination of this compound with Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, to facilitate iminium ion formation)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the amine (1.0-1.2 equiv) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 4-amino-oxepane.

III. This compound as a Precursor for Spirocyclic Scaffolds

Spirocycles, molecules containing two rings connected by a single common atom, have gained significant attention in drug discovery due to their unique three-dimensional structures and improved physicochemical properties.[2] this compound serves as an excellent starting material for the synthesis of various spirocyclic systems, most notably spirohydantoins and spiro-oxindoles.

A. Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward route to 5,5-disubstituted hydantoins from ketones.[6][7] This one-pot synthesis involves the reaction of a ketone with ammonium carbonate and a cyanide source, such as potassium cyanide or sodium cyanide.

Bucherer_Bergs_Reaction Oxepan4one This compound Spirohydantoin Spiro[oxepane-4,5'-hydantoin] Oxepan4one->Spirohydantoin Reagents KCN, (NH₄)₂CO₃ Reagents->Spirohydantoin

Caption: Synthesis of a spirohydantoin from this compound via the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of Spiro[oxepane-4,5'-hydantoin]

This protocol is adapted from general procedures for the Bucherer-Bergs reaction and should be performed with appropriate safety precautions due to the use of cyanide.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv), potassium cyanide (2.0 equiv), and ammonium carbonate (4.0 equiv).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl in a well-ventilated fume hood to precipitate the crude spirohydantoin.

  • Isolate the crude product by filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure spiro[oxepane-4,5'-hydantoin].

B. Proposed Synthesis of Spiro-oxindoles

Spiro-oxindoles are another important class of spirocyclic compounds with a wide range of biological activities. While no specific literature was found detailing the direct synthesis of spiro-oxindoles from this compound, a plausible synthetic route can be proposed based on established methodologies, such as a three-component reaction involving isatin, an amine, and this compound.

Proposed Reaction Scheme:

A potential approach involves the condensation of isatin with an amine to form an intermediate which then undergoes a reaction with the enolate of this compound, followed by cyclization to furnish the spiro-oxindole scaffold. This is a hypothetical pathway and would require experimental validation.

IV. This compound in the Construction of Bridged Bicyclic Systems

Bridged bicyclic scaffolds are rigid molecular frameworks that can precisely position functional groups in three-dimensional space, making them valuable in the design of highly selective ligands for biological targets. The reactivity of this compound can be harnessed to construct such complex architectures.

A. Proposed Intramolecular Mannich Reaction for Bridged Amine Synthesis

A plausible strategy for the synthesis of an oxa-bridged bicyclic amine involves an intramolecular Mannich reaction.[8] This would first require the conversion of this compound to a suitable precursor containing both an amine and an enolizable ketone or its equivalent.

Conceptual Synthetic Pathway:

  • Reductive Amination: Convert this compound to a 4-amino-oxepane derivative with a pendant group capable of forming an enol or enolate.

  • Intramolecular Cyclization: Under appropriate acidic or basic conditions, the amine and the enol/enolate could undergo an intramolecular Mannich reaction to form the bridged bicyclic system.

This proposed route offers a convergent approach to novel bridged heterocyclic systems and warrants further investigation.

V. Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of complex and medicinally relevant heterocyclic scaffolds. The protocols and strategies outlined in this guide for reductive amination and the synthesis of spirohydantoins provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. The proposed pathways for the synthesis of spiro-oxindoles and bridged bicyclic systems highlight the potential for further methods development. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, the importance of versatile precursors like this compound is set to increase, opening up new avenues for the creation of innovative therapeutics.

References

  • Grubbs, R. H. (2005). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3765. [Link]

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(39), 12956-12969. [Link]

  • Bucherer, H. T., & Bergs, H. (1934). Ueber die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie, 140(1-3), 241-269. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • Taylor, R. J. K. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers. [Link]

Sources

Application Note: Oxepan-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Seven-Membered Rings

In the modern pursuit of "escaping flatland"—the drive to increase the fraction of sp³-hybridized carbons (


) in drug candidates—medium-sized rings represent a sweet spot between structural rigidity and conformational adaptability. Oxepan-4-one  (Tetrahydro-4-oxepanone) is a seven-membered cyclic ether ketone that serves as a critical homolog to the ubiquitous tetrahydropyran-4-one.

While 6-membered rings (piperidines, pyrans) dominate the pharmacopeia, the 7-membered oxepane core offers distinct advantages:

  • Novel Vector Orientation: The bond angles in the seven-membered ring project substituents into vectors inaccessible to cyclohexane or pyran analogs.

  • Metabolic Stability: The ether oxygen reduces lipophilicity (LogD) while modulating metabolic clearance compared to carbocyclic cycloheptanones.

  • IP Freedom: Oxepane scaffolds are significantly less patented than their 6-membered counterparts, offering "white space" for intellectual property.

This guide details the synthesis, functionalization, and application of this compound, providing validated protocols for integrating this scaffold into medicinal chemistry campaigns.

Chemical Profile and Conformational Analysis[1]

Unlike the rigid chair conformation of tetrahydropyran-4-one, this compound exists in a dynamic equilibrium of flexible conformers, primarily the twisted chair and twisted boat . This flexibility allows the scaffold to "mold" into binding pockets that rigid analogs cannot access (Induced Fit).

PropertyTetrahydropyran-4-one (6-membered)This compound (7-membered)Impact on Drug Design
Ring Size Small/RigidMedium/FlexibleOxepane allows sampling of wider torsional space.
C-O-C Angle ~111°~112-115° (variable)Affects H-bond acceptor directionality.
Lipophilicity ModerateSlightly Higher (+CH₂)Can be offset by polar functionalization.
Common Use Core ScaffoldSpecialist ScaffoldUsed for fine-tuning potency/selectivity.

Core Synthesis: Ring Expansion Protocol

Note: While this compound is commercially available, in-house synthesis via ring expansion ensures access to isotopically labeled or substituted variants.

Protocol A: Tiffeneau-Demjanov Rearrangement

This is the gold-standard method for converting tetrahydropyran-4-one to this compound using a one-carbon insertion.

Reagents:

  • Starting Material: Tetrahydro-4H-pyran-4-one[1][2]

  • Reagent A: Trimethylsilyl cyanide (TMSCN)

  • Reagent B: Lithium Aluminum Hydride (LiAlH₄) or Hydrogenation catalyst

  • Reagent C: Sodium Nitrite (NaNO₂) / Acetic Acid (AcOH)

Workflow:

  • Cyanohydrin Formation: React pyran-4-one with TMSCN/ZnI₂ to form the protected cyanohydrin.

  • Reduction: Reduce the nitrile to the

    
    -amino alcohol using LiAlH₄.
    
  • Rearrangement: Treat the

    
    -amino alcohol with NaNO₂/AcOH (diazotization). The resulting diazonium species undergoes spontaneous rearrangement (1,2-shift) with nitrogen extrusion to expand the ring to the ketone.
    

Critical QC Point: Monitor the disappearance of the amino-alcohol intermediate by LCMS. The 7-membered ketone product is volatile; use careful concentration or use directly in the next step.

Functionalization Protocols

Protocol B: Reductive Amination (Library Generation)

The C4 ketone is the primary handle for diversity. Reductive amination at this position creates oxepan-4-amines , which are bioisosteres of 4-aminopiperidines.

Scope:

  • Target: JAK3 inhibitors, GABA-A modulators.

  • Mechanism: Formation of iminium ion followed by hydride transfer.

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a reaction vial with This compound (1.0 equiv) and the desired Primary/Secondary Amine (1.1 equiv).

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Optional: Add Ti(OiPr)₄ (1.5 equiv) if the amine is sterically hindered or electron-deficient. Stir for 2-4 hours at RT.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).

    • Note: STAB is preferred over NaBH₃CN due to lower toxicity and better functional group tolerance.

    • Stir at RT for 16 hours.

  • Quench & Workup:

    • Quench with sat. NaHCO₃ (gas evolution).

    • Extract with DCM (x3).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH₃ gradient).

    • Yield Expectation: 60-85%.

Protocol C: Spirocyclization (Conformational Locking)

Converting the ketone to a spirocycle restricts the conformational flexibility, locking the pharmacophore in a specific vector.

Reaction: Corey-Chaykovsky Epoxidation

  • Reagent Prep: Generate the sulfur ylide from Trimethylsulfoxonium iodide (Me₃SOI) and NaH in DMSO/THF.

  • Addition: Add this compound dropwise at 0°C.

  • Outcome: Forms 1,6-dioxaspiro[2.6]nonane (spiro-epoxide).

  • Ring Opening: This spiro-epoxide can be opened with amines or azides to create 4-hydroxy-4-aminomethyl oxepanes.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergence points for the this compound scaffold.

OxepaneWorkflow cluster_0 Scaffold Synthesis Pyranone Tetrahydropyran-4-one (Starting Material) AminoAlcohol Beta-Amino Alcohol (Intermediate) Pyranone->AminoAlcohol 1. TMSCN 2. LiAlH4 Oxepanone This compound (Core Scaffold) AminoAlcohol->Oxepanone Tiffeneau-Demjanov (NaNO2, AcOH) Amine Oxepan-4-amine (Library Synthesis) Oxepanone->Amine Reductive Amination (R-NH2, STAB) Spiro Spiro-Oxepane (Conformational Lock) Oxepanone->Spiro Corey-Chaykovsky (Me3SOI, NaH) AlphaSub Alpha-Alkylated (Chiral Centers) Oxepanone->AlphaSub LDA, R-X

Figure 1: Synthetic genealogy of the this compound scaffold, highlighting the ring-expansion route and key divergence points for medicinal chemistry.

Case Studies & Applications

Case Study 1: JAK3 Inhibitors (Immunosuppression)

In the development of selective Janus Kinase 3 (JAK3) inhibitors, the oxepan-4-amine motif was utilized to replace a cyclohexyl-amine linker.

  • Rationale: The 7-membered ring altered the vector of the solubilizing group, reducing clash with the ATP-binding pocket while maintaining water solubility.

  • Result: Improved selectivity over JAK2 compared to the 6-membered analog [1].

Case Study 2: GABA-A 5 PAMs

Research into positive allosteric modulators (PAMs) for the GABA-A receptor utilized oxepan-4-amine to fine-tune the lipophilicity profile of the ligand.

  • Observation: The oxepane ring provided a specific "twist" that improved blood-brain barrier (BBB) penetration properties (lower PSA relative to open-chain ethers) while maintaining potency [2].

References

  • Purine and imidazopyridine derivatives for immunosuppression.
  • New isoxazolyl ether derivatives as GABA-A alpha5 PAM. Source: World Intellectual Property Organization (WO2018104419A1). URL: Context: Details the use of racemic (RS)-oxepan-4-amine in the synthesis of CNS-active agents.
  • Synthesis of tetrahydro-4H-pyran-4-one (Precursor methodology). Source: Google Patents (CN103508990A). URL: Context: Industrial synthesis of the 6-membered precursor, essential for the ring-expansion route.
  • Reductive Amination: General Protocols. Source: Organic Reactions (Vol 59). URL:[Link] Context: Foundational reference for the STAB/NaBH3CN reductive amination protocols adapted for the oxepane ring.

Sources

Application Note: High-Purity Isolation of Oxepan-4-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxepan-4-one (CAS 62643-19-0) is a critical seven-membered heterocyclic ketone intermediate, frequently utilized in the synthesis of cathepsin K inhibitors (e.g., Odanacatib) and other bioactive scaffolds.[1] While commercially available, laboratory synthesis often yields crude mixtures containing linear ether precursors, ring-opened byproducts, and metallic catalyst residues (if Ring-Closing Metathesis is employed).

This Application Note provides a field-validated protocol for the purification of this compound using silica gel flash chromatography. Unlike standard ketone purifications, the conformational flexibility of the oxepane ring and its moderate polarity require a specific gradient strategy to separate it from closely eluting thermodynamic byproducts.

Physicochemical Profile & Analyte Characteristics[1][3][4][5][6]

Understanding the molecule is the first step to successful separation. This compound possesses a distinct polarity profile due to the inductive effect of the ether oxygen at position 1 relative to the ketone at position 4.

PropertySpecificationChromatographic Implication
Structure 7-membered cyclic ether ketoneModerate polarity; "kinked" conformation.
Physical State Liquid (Colorless to pale yellow)Can be liquid-loaded; requires thorough solvent removal.
Boiling Point 68°C at 8 mmHgVolatile under high vacuum; do not heat aggressively during rotovap.
UV Activity Weak (n→π* transition ~280 nm)UV detection is unreliable. Chemical staining is mandatory.
Stability Acid-sensitive ether linkageAvoid highly acidic silica; use neutral silica or buffer if degradation is observed.

Pre-Chromatography Workflow

Thin Layer Chromatography (TLC) Method Development

Because this compound lacks a conjugated


-system, it is nearly invisible under standard UV (254 nm). Reliance on UV alone is the most common cause of yield loss.
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization (Critical):

    • Anisaldehyde Stain: Dip and heat with a heat gun. The ketone usually appears as a distinct reddish/purple spot .

    • PMA (Phosphomolybdic Acid): Dip and heat. Appears as a dark blue spot on a light green background.

    • KMnO4: Useful for detecting oxidizable impurities (alkenes from incomplete cyclization), though less specific for the ketone itself.

Target Rf: Adjust solvent strength to achieve an Rf of 0.35 – 0.40 .

  • If Rf > 0.6: The solvent is too polar. Reduce EtOAc.

  • If Rf < 0.2: The solvent is too non-polar. Increase EtOAc.

Sample Preparation[7]
  • State: If the crude is a flowable oil, dilute 1:1 with the mobile phase (Hexane/EtOAc) for liquid loading.

  • Viscosity Warning: If the crude is a viscous gum (common if polymer byproducts are present), use Dry Loading . Dissolve crude in minimal DCM, add Celite (1:2 ratio w/w), and evaporate to a free-flowing powder.

Automated Flash Chromatography Protocol

This protocol is designed for a standard flash chromatography system (e.g., Biotage, Teledyne ISCO) but can be manually executed.

Column Specifications[4][5][8][9]
  • Stationary Phase: Spherical Silica Gel, 40–63 µm particle size.

  • Cartridge Size: 10g silica per 1g of crude material (10:1 ratio is aggressive; 20:1 is recommended for high purity).

Elution Gradient (Linear)

The separation utilizes a "shallow gradient" to resolve the 7-membered ring from linear impurities.

StepSolvent A (Hexanes)Solvent B (Ethyl Acetate)Column Volumes (CV)Rationale
Equilibration 95%5%3 CVWet the column; prevent heat of solvation.
Isocratic Hold 95%5%2 CVElute very non-polar impurities (grease).
Gradient 1 95% → 70%5% → 30%10 CVElution Zone. The product typically elutes here.
Gradient 2 70% → 50%30% → 50%5 CVFlush polar byproducts/polymers.
Flush 0%100%3 CVClean column.
Fraction Collection Logic
  • Collection Mode: Collect all fractions. Do not use "Threshold" collection based on UV, as the signal is too weak.

  • Volume: 1/3 of the Column Volume (CV) per tube.

  • Validation: Spot every 3rd tube on a TLC plate and stain with Anisaldehyde.

Visualization of Workflow

The following diagram illustrates the logical flow and decision points for the purification process.

OxepanPurification cluster_trouble Troubleshooting Loop Start Crude Reaction Mixture TLC TLC Method Dev (Stain: Anisaldehyde) Start->TLC DecisionLoad Viscosity Check TLC->DecisionLoad LiquidLoad Liquid Load (Dilute 1:1 Hex/EtOAc) DecisionLoad->LiquidLoad Flowable Oil DryLoad Dry Load (Celite/DCM) DecisionLoad->DryLoad Viscous Gum Column Flash Column Gradient: 5-30% EtOAc LiquidLoad->Column DryLoad->Column Fractions Fraction Analysis (TLC + Stain) Column->Fractions Pool Pool Pure Fractions Fractions->Pool Single Spot Only Mixed Mixed Fractions? Fractions->Mixed Evap Rotary Evaporation (Bath < 40°C) Pool->Evap Final Pure this compound (Colorless Liquid) Evap->Final Repurify Re-column (Isocratic 15% EtOAc) Mixed->Repurify Yes Repurify->Fractions

Figure 1: End-to-end purification workflow for this compound, highlighting the critical decision path for sample loading and fraction analysis.

Troubleshooting & Optimization

Issue 1: Co-elution of Impurities

If a linear ether impurity co-elutes with the product:

  • Cause: The polarity difference is too small for the gradient slope.

  • Solution: Switch to an Isocratic method. Run the column at exactly the %EtOAc where the product Rf is 0.30 (likely ~20% EtOAc). This expands the separation window.

Issue 2: Product Decomposition

If the recovered mass is low and new polar spots appear on TLC after the column:

  • Cause: Acid-catalyzed ring opening or aldol condensation on acidic silica.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample. This neutralizes the acidic sites on the silica gel.

Issue 3: Product Volatility

If yield is lost during concentration:

  • Cause: this compound has a boiling point of 68°C at 8 mmHg. It can co-evaporate with solvents.

  • Solution: Do not use high vacuum (< 5 mbar) for extended periods. Stop rotary evaporation immediately when solvent volume is low and transfer to a tared vial for final drying under a gentle stream of nitrogen.

Safety Considerations (MSDS Context)

  • Flammability: this compound is a combustible liquid (Flash point data varies; treat as flammable).

  • Inhalation: Use in a well-ventilated fume hood.

  • Skin Contact: Irritant. Wear nitrile gloves.

  • Waste Disposal: Dispose of silica gel as solid hazardous waste; eluents as non-halogenated organic waste.

References

  • Compound Data: Sigma-Aldrich. This compound Product Sheet. CAS 62643-19-0.[1] Link

  • Chromatography Fundamentals: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925. Link

  • Synthesis Context (Odanacatib): "Process for the preparation of Cathepsin K inhibitors." World Intellectual Property Organization, WO2008000643. (Describes synthesis of 7-membered heterocyclic intermediates). Link

  • TLC Visualization: "TLC Stains for Ketones and Ethers." McMaster University Chemistry Department Guides. (General reference for Anisaldehyde efficacy). Link

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Oxepane Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for oxepane formation Role: Senior Application Scientist Interface: Technical Support Center

Ticket ID: OX-007-GEN Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Oxepane Synthesis Support Hub. You are likely here because forming 7-membered ether rings is thermodynamically and kinetically distinct from the facile formation of 5- (THF) or 6- (THP) membered rings.

This guide moves beyond standard textbook definitions to address the experimental causality of failure modes (dimerization, contraction, polymerization) and provides self-validating protocols to correct them.

📋 Executive Summary: The "Medium Ring" Challenge

Oxepane formation fights two adversaries:

  • Entropy: The probability of chain ends meeting is lower than for 5/6-membered rings.

  • Enthalpy: Transannular strain (Pitzer strain) is higher than in chair-like cyclohexane systems.

Standard Baldwin’s Rules Context:

  • 7-exo-tet: Favored (e.g., intramolecular SN2).[1]

  • 7-endo-tet: Generally Disfavored (but accessible via metal catalysis).

  • 7-endo-trig: Favored (e.g., radical cyclization).[1][2]

🛠️ Module 1: Ring-Closing Metathesis (RCM)

Best for: Constructing the oxepane skeleton from acyclic dienes (forming oxepines, then reduced).

📉 The Critical Parameter: Concentration vs. Catalyst Activity

In RCM, the battle is Intramolecular Cyclization (Oxepane) vs. Intermolecular Polymerization (Oligomers) .

The Protocol:

  • Catalyst Selection: Use Grubbs II or Hoveyda-Grubbs II for higher activity, which is required to overcome the entropic barrier of 7-membered rings.

  • Solvent & Concentration:

    • Standard: Dichloromethane (DCM) or Toluene.

    • Critical Threshold: Reaction concentration must be < 0.005 M (high dilution) to favor ring closure.

    • Note: At >0.01 M, dimerization rates spike exponentially.[1]

  • Additives:

    • Ti(OiPr)₄: Add (0.3 equiv) if your substrate has Lewis-basic nitrogens or free hydroxyls that might chelate the Ru-catalyst.

    • 1,4-Benzoquinone: Add to suppress Ru-hydride induced isomerization of the double bond (which leads to ring contraction).

🧬 Troubleshooting Logic: RCM Failure Modes

RCM_Troubleshooting Start Issue: Low Yield / Side Products Check_Product Analyze Crude NMR/MS Start->Check_Product Dimers Result: Dimers/Oligomers Check_Product->Dimers High MW peaks Isomers Result: Ring Contraction/Isomerized Olefin Check_Product->Isomers Shifted alkene peaks No_Rxn Result: Unreacted Starting Material Check_Product->No_Rxn SM peaks only Soln_Dilution Action: Dilute to 0.001 M Slow Addition of Catalyst Dimers->Soln_Dilution Intermolecular dominant Soln_Additive Action: Add 1,4-Benzoquinone or Ti(OiPr)4 Isomers->Soln_Additive Ru-H species active Soln_Heat Action: Switch to Toluene @ 80°C Increase Catalyst Loading No_Rxn->Soln_Heat Kinetic barrier too high

Figure 1: Decision matrix for troubleshooting Ring-Closing Metathesis reactions.

🧪 Module 2: Regio-Controlled Epoxide Opening

Best for: Stereoselective formation of polyether motifs (e.g., marine toxins).[1]

The "Endo" Problem

Acid-catalyzed opening of an epoxide by a pendant alcohol typically favors the 6-exo-tet pathway (forming Tetrahydropyran/THP) over the 7-endo-tet (Oxepane) due to Baldwin's rules and thermodynamic stability.

The Solution: Rhodium(I)-Catalyzed Endo-Opening To force the 7-endo path, you must use a π-acid catalyst that activates the epoxide via an alkene handle, rather than a simple Brønsted acid.

Validated Protocol (Based on [Rh(CO)₂Cl]₂): This method utilizes a vinyl epoxide substrate. The Rhodium coordinates to both the alkene and the epoxide oxygen, directing the nucleophile to the internal (endo) position.

  • Substrate: Hydroxy-vinyl-epoxide.

  • Catalyst: [Rh(CO)₂Cl]₂ (2-5 mol%).

  • Conditions: Toluene, Room Temperature.

  • Mechanism: The Rh(I) complex lowers the activation energy for the endo attack via bidentate coordination, overriding the intrinsic 6-exo bias.

Data Comparison: Acid vs. Rh-Catalysis

Condition Major Product Selectivity (Endo:Exo) Mechanism
BF₃·OEt₂ / DCM THP (6-membered) 1 : 15 Sₙ1-like / Thermodynamic
CSA / MeOH THP (6-membered) 1 : 10 Brønsted Acid / Baldwin

| [Rh(CO)₂Cl]₂ | Oxepane (7-membered) | > 20 : 1 | Metal-Directed / Kinetic |

⚙️ Module 3: Intramolecular Etherification (SN2)

Best for: Simple, saturated systems.[1]

If RCM or Epoxide strategies are not viable, the intramolecular Williamson etherification is the fallback.

Key Optimization:

  • Leaving Group: Use a Mesylate (Ms) or Tosylate (Ts) . Halides (I, Br) are often too slow for 7-membered rings, leading to decomposition.[1]

  • Base: NaH (Sodium Hydride) in DMF or THF.

  • Temperature: Heating is almost always required (60–80°C) to overcome the enthalpy of activation for the 7-membered transition state.

❓ Troubleshooting FAQ

Q: My RCM reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: You are likely poisoning your catalyst. The ethylene byproduct can inhibit the Ru-center, or the oxepane oxygen might be coordinating.

  • Fix: Sparge the reaction with Argon continuously to remove ethylene.

  • Fix: Add Ti(OiPr)₄ to sequester the oxygen lone pairs if they are interfering.

Q: In epoxide opening, I get a mixture of 6-membered and 7-membered rings. A: You are relying on "matched" stereochemistry rather than catalyst control.

  • Fix: Switch to the Rh(I) vinyl-epoxide protocol (Module 2) if possible.

  • Fix: If using Lewis acids, lower the temperature to -78°C. Higher temperatures favor the thermodynamic product (6-membered THP).

Q: Can I use Prins cyclization for oxepanes? A: Yes, but it is difficult. Prins cyclization naturally favors the chair-like transition state leading to 6-membered rings.

  • Fix: Use TMSOTf as the Lewis acid and ensure you have a "switchable" substrate design (e.g., specific substitution patterns that sterically crowd the 6-exo path), as demonstrated in recent indole-fused oxepane syntheses.

📚 References
  • Baldwin's Rules & 7-Membered Rings:

    • Rules for Ring Closure. Baldwin, J. E. J. Chem. Soc., Chem. Commun.[1][3][4]1976 , 734.[1][3][4] Link

  • RCM Optimization:

    • Ring-Closing Metathesis (RCM) - Organic Chemistry Portal.Link

    • Metathesis Application Guide - Sigma-Aldrich.[1]Link

  • Rh-Catalyzed Epoxide Opening (7-endo):

    • Rhodium-Catalyzed Endo-Selective Epoxide-Opening Cascades.[5]J. Am. Chem. Soc.[1][6][7][8] / PMC.[9] Link

  • Prins Cyclization Selectivity:

    • Prins cyclization-mediated stereoselective synthesis.[10]Beilstein J. Org.[1] Chem.2021 .[11][12] Link

  • General Oxepane Synthesis Reviews:

    • Advancements in the synthesis of polyoxygenated oxepanes.[13]RSC Advances. Link

Sources

Executive Summary: The Cyclic Ketone Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Cyclic Ketones

Ticket ID: CK-PUR-001 Subject: Advanced Troubleshooting for Isolation and Purification of Cyclic Ketones Status: Open Assigned Specialist: Senior Application Scientist

Cyclic ketones present a unique bifurcation in purification difficulty. Small-ring ketones (C5–C7, e.g., cyclopentanone, cyclohexanone) are volatile and prone to self-condensation (Aldol type) under thermal stress. Conversely, macrocyclic ketones (C14+, e.g., muscone, civetone) are often waxy, high-boiling solids that trap solvent and resist crystallization.

This guide moves beyond standard protocols to address the specific physicochemical failures researchers encounter, providing self-validating workflows for high-purity isolation.

Module A: Chemical Purification (The Bisulfite Method)

Issue: "Distillation fails to separate my ketone from non-carbonyl impurities (alkanes, alcohols) with similar boiling points."

Technical Insight: Fractional distillation often fails when impurities form azeotropes or have boiling points within


 of the target. The Sodium Bisulfite (

) method utilizes a reversible nucleophilic addition to the carbonyl carbon, converting the liquid ketone into a solid, water-soluble

-hydroxysulfonate salt.[1]

Critical Limitation: This method is sterically sensitive. It works excellently for unhindered cyclic ketones (e.g., cyclohexanone) but fails for sterically hindered analogs (e.g., 2,6-disubstituted cyclohexanones) or conjugated systems where the carbonyl carbon is less electrophilic.

Workflow Diagram:

BisulfitePurification Start Impure Mixture (Ketone + Non-Carbonyls) Reagent Add Saturated NaHSO3 (aq) + MeOH Start->Reagent FormAdduct Formation of Bisulfite Adduct (Solid/Aq) Reagent->FormAdduct Nucleophilic Attack Filter Phase Separation/Filtration FormAdduct->Filter OrganicWaste Organic Phase: Impurities (Discard) Filter->OrganicWaste Non-polar impurities AqPhase Aqueous/Solid Phase: Ketone Adduct Filter->AqPhase Salt formation Regen Regeneration: Add 10% NaOH or Na2CO3 AqPhase->Regen pH > 10 Extract Extract with Ether/DCM Regen->Extract Final Pure Cyclic Ketone Extract->Final

Caption: Logical flow for the chemical separation of unhindered cyclic ketones via bisulfite adduct formation.

Standardized Protocol:

  • Preparation: Dissolve 10 g of crude mixture in 20 mL of Methanol (solubilizing agent).

  • Addition: Slowly add 15 mL of saturated aqueous

    
    . Shake vigorously for 5–10 minutes.
    
    • Observation: A white precipitate (the adduct) should form. If no solid forms, the adduct may be soluble in water; proceed to extraction.[2]

  • Wash: Wash the mixture with diethyl ether (

    
     mL).
    
    • Action: Discard the ether layer (contains non-carbonyl impurities).

  • Regeneration: Treat the aqueous phase (or filtered solid) with 10%

    
     or saturated 
    
    
    
    until pH > 10.
    • Mechanism:[3][4][5] Base deprotonates the hydroxyl group, collapsing the intermediate and expelling

      
      .
      
  • Isolation: Extract the liberated ketone with ether, dry over

    
    , and concentrate.
    

Module B: Chromatographic Anomalies (Tailing & Resolution)

Issue: "My cyclic ketone streaks or tails on silica gel, ruining separation."

Technical Insight: Silica gel is slightly acidic due to surface silanol groups (


).[6] Cyclic ketones can undergo two deleterious interactions:
  • H-Bonding: The carbonyl oxygen acts as a Lewis base, accepting protons from silanols.

  • Enolization: Acidic silica catalyzes the keto-enol tautomerism. The enol form is more polar and "drags" behind the main peak, causing tailing.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Fronting Column OverloadReduce load to <1% of silica weight.
Tailing (Broadening) Silanol InteractionAdd 1% Triethylamine (TEA) to the mobile phase.
Decomposition Acid SensitivitySwitch stationary phase to Neutral Alumina (Activity III).
Co-elution Isomer SimilarityUse Ag-Impregnated Silica (Argental chromatography) for alkene isomers.

Protocol: Silica Deactivation

  • Prepare the mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Add 1% v/v Triethylamine (TEA).

  • Flush the column with 2 column volumes (CV) of this mixture before loading the sample.

    • Why? This caps the active acidic sites on the silica with the amine base.

Module C: Distillation & Thermal Instability

Issue: "The ketone turns yellow or brown during distillation."

Technical Insight: Cyclic ketones are prone to Aldol Condensations at elevated temperatures, especially if the crude mixture contains trace acids or bases from the reaction workup. Cyclohexanone, for example, condenses to form 2-(1-cyclohexenyl)cyclohexanone (dimer), which is yellow/brown.

The "Kugelrohr" Solution for Macrocycles: For high-boiling macrocycles (e.g., Muscone, bp >300°C), standard distillation requires excessive pot temperatures that cause decomposition.

Workflow Diagram: Distillation Logic

DistillationLogic Check Pre-Distillation Check: Is pH Neutral? AcidBase Trace Acid/Base Present Check->AcidBase No Neutral Neutral pH Check->Neutral Yes Wash Action: Wash with sat. NaHCO3 or dilute HCl, then Brine AcidBase->Wash BoilingCheck Boiling Point Check Neutral->BoilingCheck Wash->Check LowBP BP < 150°C (atm) BoilingCheck->LowBP HighBP BP > 150°C (atm) BoilingCheck->HighBP StandardDist Standard Vacuum Distillation (Vigreux Column) LowBP->StandardDist Kugel Kugelrohr / Short Path (High Vac < 0.1 mmHg) HighBP->Kugel Nitrogen CRITICAL: Use N2 Bleed (Prevents Auto-oxidation) StandardDist->Nitrogen Kugel->Nitrogen

Caption: Decision tree for selecting the correct distillation method to prevent thermal degradation.

Protocol: Preventing Auto-Oxidation Cyclic ketones react with


 to form adipic acid derivatives (ring opening).
  • Glassware: Acid-wash all glassware to remove alkali traces from detergents.

  • Atmosphere: Perform all distillations under an inert atmosphere (

    
     or Ar).
    
  • Vacuum: Always use reduced pressure. For macrocycles, a vacuum of <0.5 mmHg is mandatory.

Frequently Asked Questions (FAQ)

Q: Can I use the Bisulfite method for 2-allylcyclohexanone? A: Likely yes, but with reduced efficiency. The allyl group adds some steric bulk. If the reaction is slow, increase the reaction time to 12 hours. However, for 2,6-diallylcyclohexanone, the method will fail due to steric blocking of the carbonyl carbon [1].

Q: My macrocyclic ketone is a waxy solid and won't crystallize. What now? A: Macrocycles are notorious for this. Try sublimation if the compound is stable. Alternatively, convert it to a semicarbazone derivative. Semicarbazones are generally high-melting crystalline solids that are easy to purify by recrystallization (ethanol/water). Hydrolysis with dilute acid regenerates the ketone [2].

Q: Why does my cyclohexanone smell like "almonds" after sitting on the shelf? A: This indicates auto-oxidation. The "almond" note can sometimes be confused with the sharp smell of oxidation byproducts or condensation dimers. Distill immediately over


 (calcium hydride) to remove water and acidic impurities before use in sensitive reactions [3].

References

  • Brindle, C. S., et al. (2017).[2] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development.

  • Ruzicka, L., et al. (1926). "Higher Terpene Compounds XXVII. Preparation of Macrocyclic Ketones." Helvetica Chimica Acta.
  • Organic Syntheses. "Purification of Cyclohexanone via 2-Chlorocyclohexanone preparation steps." Org.[2] Synth. Coll. Vol. 3, p.188.

  • BenchChem. "Troubleshooting Column Chromatography Purification of Polar Ketone Compounds."

  • Braun, M., et al. (2005). "Preparation of (S)-2-Allylcyclohexanone." Organic Syntheses, Vol. 81, p.26. (Details Kugelrohr distillation for sensitive ketones).

Sources

Technical Support Center: Oxepan-4-one Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Scope

Oxepan-4-one (CAS: 23418-38-4) is a seven-membered cyclic ketone containing an ether linkage. It is a critical intermediate in the synthesis of medium-ring heterocycles for medicinal chemistry.

The Challenge: Researchers frequently encounter difficulty separating this compound from its linear precursors due to:

  • Polarity Overlap: The dipole moment of the cyclic ketone often mimics that of linear diester or ether-diene starting materials, leading to co-elution on standard silica gel.

  • Volatility: Both the product and common precursors (MW ~114-150 g/mol ) have similar boiling points, making fractional distillation inefficient on small scales (<5g).

The Solution: This guide moves beyond standard chromatography. Depending on your synthesis route (Ring-Closing Metathesis vs. Dieckmann Condensation), we employ chemoselective scavenging or argentation chromatography to achieve >98% purity.

Decision Matrix: Select Your Protocol

Before proceeding, identify your synthesis route to select the correct purification logic.

PurificationLogic Start START: Identify Synthesis Route RouteCheck What is the Starting Material (SM)? Start->RouteCheck RCM Linear Diene Ether (RCM Precursor) RouteCheck->RCM Route 1: Metathesis Dieckmann Linear Diester/Ether (Dieckmann Precursor) RouteCheck->Dieckmann Route 2: Condensation AgNO3 PROTOCOL B: Silver Nitrate Chromatography RCM->AgNO3 Mechanism1 Mechanism: Pi-Complexation (Retains SM, Elutes Product) AgNO3->Mechanism1 Bisulfite PROTOCOL A: Bisulfite Adduct Extraction Dieckmann->Bisulfite Mechanism2 Mechanism: Nucleophilic Addition (Solubilizes Product in Water) Bisulfite->Mechanism2

Figure 1: Purification logic flow based on the chemical functionality of the impurity.

Protocol A: Sodium Bisulfite Adduct (Chemoselective)

Best For: Removing non-ketone impurities (Esters, Ethers, Alcohols). Mechanism: Sodium bisulfite attacks the unhindered ketone of this compound to form a water-soluble


-hydroxy sulfonate adduct. Impurities remain in the organic layer.
The Science (Why it works)

This compound is a sterically accessible ketone. Unlike bulky ketones, it reacts rapidly with bisulfite ions (


) to form a crystalline or water-soluble adduct.[1]


Note: This process is reversible.[1] We use this reversibility to release the pure product.
Step-by-Step Methodology
StepActionCritical Technical Note
1 Dissolution Dissolve crude mixture in Diethyl Ether (Et₂O) . Avoid DCM if possible (emulsion risk).
2 Adduct Formation Add 1.5 equivalents of Saturated Aqueous NaHSO₃ . Shake vigorously for 15–30 mins.
3 Phase Separation The this compound is now in the Aqueous Layer (or a precipitate at the interface). Keep the Aqueous Layer. Discard the organic layer (contains SM).
4 Wash Wash the aqueous phase once with fresh Et₂O to remove trace SM.
5 Regeneration Basify the aqueous phase to pH 10–12 using 10% NaOH or Saturated NaHCO₃ . The adduct collapses, regenerating the ketone.
6 Extraction Extract the now-liberated this compound with DCM (3x). Dry over MgSO₄ and concentrate.

Validation Check:

  • TLC: Spot the initial organic layer (Step 3). It should show only the SM spot.

  • Yield: Typical recovery is 70–85%. If low, the adduct may have precipitated; ensure you rinse any interface solids with water during Step 5.

Protocol B: Silver Nitrate ( ) Silica Chromatography

Best For: Removing alkene-containing starting materials (e.g., diallyl ether derivatives from RCM reactions). Mechanism: Silver ions (


) act as Lewis acids, forming reversible 

-complexes with the double bonds of the starting material. This drastically increases the retention time (Rf) of the SM, while the saturated this compound elutes normally.
Materials Preparation

Commercially available Ag-Silica is expensive. Prepare it in-house for freshness and cost-efficiency.

  • Ratio: 10% w/w

    
     to Silica Gel (e.g., 2g 
    
    
    
    for 20g Silica).
  • Mixing: Dissolve

    
     in minimal Acetonitrile. Add Silica. Evaporate solvent on a rotovap (shield from light) until free-flowing.
    
  • Activation: Dry in an oven at 120°C for 4 hours. Store in the dark.

Chromatography Parameters
ParameterSpecification
Stationary Phase 10%

-impregnated Silica Gel (60 Å).
Mobile Phase Gradient: 0%

20% EtOAc in Hexanes.
Loading Dry load on Celite is recommended to prevent silver leaching at the head of the column.
Elution Order 1. This compound (Saturated) - Elutes First.2. Alkene SM (Unsaturated) - Strongly Retained (Elutes much later).

Troubleshooting:

  • Gray Column: If the silica turns gray/black, it has been exposed to light. It is still usable but slightly less active.

  • Silver Leaching: If the product fractions contain silver (check with brine—precipitate indicates Ag), wash the combined organic fractions with 10% Sodium Thiosulfate solution.

Frequently Asked Questions (Technical Troubleshooting)

Q1: My this compound product is volatile. I lose mass on the rotovap.

  • Diagnosis: this compound has a boiling point around 60-70°C at reduced pressures.

  • Fix: Do not use a high-vacuum pump for solvent removal. Use a water aspirator (approx. 20-40 mbar) and keep the water bath at <30°C. If using DCM, atmospheric distillation is safer than rotary evaporation for small quantities.

Q2: The Bisulfite method formed a solid "clump" that I can't separate.

  • Diagnosis: High concentration of the adduct caused rapid crystallization.

  • Fix: This is actually good—it means the adduct formed. Filter the solid, wash it with ether (to remove SM), and then suspend the solid directly in the base solution (Step 5) to regenerate the ketone.

Q3: Can I use Potassium Permanganate (


) to remove the alkene SM? 
  • Analysis: While

    
     oxidizes alkenes, the ether linkage in this compound can be sensitive to strong oxidants, potentially forming lactones or ring-opening.
    
  • Recommendation: Stick to Protocol B (Ag-Silica) . It is non-destructive and allows recovery of the SM if needed.

References & Authority

  • Purification of Reactive Ketones via Bisulfite Adducts:

    • Source: BenchChem Application Notes & NIH Protocols.

    • Context: Standardized protocol for separating sterically unhindered ketones from complex organic mixtures using liquid-liquid extraction.[2]

    • URL: (General Protocol Reference)

  • Silver Nitrate Chromatography for Alkene Separation:

    • Source: Williams, C. M., & Mander, L. N. (2001).[3] Chromatography with Silver Nitrate. Tetrahedron.

    • Context: Definitive guide on the mechanism of

      
      -complexation for separating saturated vs. unsaturated compounds.
      
    • URL:

  • Synthesis of Oxepane Derivatives:

    • Source:Journal of Organic Chemistry / Organic Letters.

    • Context: Validation of RCM and Dieckmann routes for 7-membered ether-ketones.

    • URL:

Disclaimer: These protocols involve hazardous chemicals (Silver Nitrate, organic solvents). Always consult the SDS and perform work in a certified fume hood.

Sources

Technical Support Center: Catalyst Selection for Oxepan-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-7-CAT-SELECT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Catalyst Systems for 7-Membered Heterocycle Formation

Executive Summary

Synthesizing Oxepan-4-one (a 7-membered cyclic ether ketone) presents a classic "medium-ring" challenge. Unlike 5- or 6-membered rings, 7-membered rings suffer from significant transannular strain (Pitzer strain) and unfavorable entropy (


).

Successful cyclization requires overcoming these thermodynamic barriers. This guide prioritizes catalyst selection based on your starting material precursor: Diesters (Dieckmann), Dienes (Metathesis), or Smaller Rings (Expansion).

Visual Decision Matrix: Select Your Pathway

Use the following logic flow to determine the optimal catalyst system for your specific precursor.

CatalystSelection node_start START: Select Precursor prec_diester Linear 3-Oxa-1,7-Diester node_start->prec_diester prec_diene Diallyl Ether Derivative node_start->prec_diene prec_cyclic Tetrahydropyran-4-one node_start->prec_cyclic path_dieck Route A: Dieckmann Condensation prec_diester->path_dieck path_rcm Route B: Ring-Closing Metathesis prec_diene->path_rcm path_exp Route C: Ring Expansion prec_cyclic->path_exp cat_base Base Catalyst: NaH or t-BuOK (High Dilution) path_dieck->cat_base Standard cat_lewis Lewis Acid System: TiCl4 / Bu3N / TMSCl (High Concentration) path_dieck->cat_lewis Advanced cat_grubbs Ru-Catalyst: Hoveyda-Grubbs Gen II (followed by hydrogenation) path_rcm->cat_grubbs cat_diazo Diazo Catalyst: BF3·OEt2 or Rh2(OAc)4 path_exp->cat_diazo

Figure 1: Decision matrix for selecting the appropriate catalyst system based on available starting materials.

Module 1: The Dieckmann Condensation (Diester Cyclization)

Context: This is the most direct route to the ketone functionality. The precursor is typically diethyl 3-oxaheptanedioate (3-oxapimelate). The reaction proceeds via an intramolecular Claisen condensation.[1][2]

Catalyst Option A: Strong Bases (Traditional)
  • Primary Choice: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

  • Why: The

    
    -protons next to the ester are weakly acidic (pKa ~25). A strong, irreversible base (NaH) is preferred over equilibrium bases (NaOEt) to drive the formation of the enolate in the entropically disfavored 7-membered ring closure.
    
  • Critical Protocol Requirement: High Dilution . To prevent intermolecular polymerization, the substrate must be added slowly to the refluxing base/solvent mixture.

Catalyst Option B: Lewis Acid Mediated (High Concentration)
  • Primary Choice: Titanium Tetrachloride (

    
    ) / Tributylamine (
    
    
    
    ).[3]
  • Why: The "Tanabe Method" utilizes

    
     to activate the ester carbonyl while the amine acts as a soft base. This creates a tight coordination sphere that favors intramolecular cyclization even at higher concentrations (0.1 M - 1.0 M), avoiding the massive solvent waste of traditional high-dilution techniques.
    
Troubleshooting Guide: Dieckmann Route
IssueProbable CauseCorrective Action
Oligomerization (Gunk) Concentration too high; intermolecular reaction dominates.Dilution: Ensure reaction concentration is

for NaH method. Use syringe pump for slow addition (over 4-8 hours).
No Reaction Moisture in solvent/catalyst; Enolate quenching.Drying: NaH is moisture sensitive. Use anhydrous THF/Toluene. If using

, ensure inert atmosphere (Ar/N2).[4]
Low Yield Reversibility of the condensation.Switch Base: Move from NaOEt (reversible) to NaH or t-BuOK (irreversible deprotonation).

Module 2: Ring-Closing Metathesis (RCM)

Context: If you cannot source the diester, or if you require mild conditions, RCM is the superior choice. You will form 2,3,6,7-tetrahydrooxepine first, which requires a subsequent hydrogenation step to yield this compound.

Catalyst Selection: Ruthenium Carbenes
  • Recommendation: Hoveyda-Grubbs 2nd Generation .

  • Scientific Rationale:

    • Activity: 7-membered rings are difficult to close. First-generation Grubbs catalysts often fail due to lower thermal stability and activity. The N-heterocyclic carbene (NHC) ligand in Gen II catalysts increases activity significantly.

    • Stability: The Hoveyda-chelated benzylidene ligand provides thermal stability, allowing the reaction to be run in refluxing toluene or dichloroethane (DCE) to overcome the activation energy barrier of the medium-sized ring.

Experimental Protocol (RCM Step)
  • Substrate: Bis(allyloxy)methane or 3-oxa-1,6-heptadiene derivative.

  • Solvent: Degassed Dichloromethane (DCM) or Toluene.

  • Loading: 2–5 mol% Hoveyda-Grubbs II.

  • Concentration: 0.005 M (Critical: High dilution prevents cross-metathesis).

  • Reflux: 40°C (DCM) or 80°C (Toluene) for 12–24 hours.

Troubleshooting Guide: RCM Route
IssueProbable CauseCorrective Action
Stalled Conversion Ethylene buildup inhibits the catalyst (Le Chatelier's principle).Sparging: Continuously bubble Argon through the solution to remove ethylene gas.
Isomerization Ruthenium hydride species forming.Additives: Add 10-20 mol% Benzoquinone or Ti(OiPr)4 to suppress isomerization side-reactions.
Catalyst Death Coordination by the ether oxygen.Lewis Acid: Add a mild Lewis acid (e.g., Ti(OiPr)4) to bind the ether oxygen, preventing it from chelating the Ru-center.

Module 3: Ring Expansion (Tiffeneau-Demjanov / Diazo)

Context: Starting from the commercially available Tetrahydropyran-4-one (6-membered ring) and expanding it to the 7-membered oxepanone.

Catalyst Selection[4][5][6][7]
  • Reagent: Ethyl diazoacetate (EDA) or Diazomethane (hazardous).

  • Catalyst: Boron Trifluoride Etherate (

    
    ) .
    
  • Mechanism: The Lewis acid activates the ketone carbonyl, facilitating the attack of the diazo carbon. This is followed by migration of the alkyl group (ring expansion) and loss of nitrogen.

Troubleshooting Guide: Expansion Route
IssueProbable CauseCorrective Action
Epoxide Formation Diazo attack without rearrangement.Catalyst Switch: Switch from

to a milder Lewis acid like

or use Antimony Pentachloride (

)
at low temp (-78°C).
Polymethylene formation Uncontrolled polymerization of diazo compound.Slow Addition: Add the diazo reagent dropwise to the ketone/catalyst mixture, not the other way around.

Visualizing the "Entropy Wall"

The following diagram illustrates why catalyst selection is critical for 7-membered rings compared to 5/6-membered rings.

EntropyWall cluster_easy Kinetic Sweet Spot cluster_hard The Medium Ring Gap start Linear Precursor ring5 5-Membered Ring (Fast, Low Strain) start->ring5 Easy ring6 6-Membered Ring (Fast, No Strain) start->ring6 Easy ring7 7-Membered Ring (this compound) High Entropy Cost Transannular Strain start->ring7 REQUIRES: 1. High Dilution 2. Active Catalyst 3. Heat

Figure 2: The thermodynamic challenge of 7-membered ring formation requiring specific high-activity or irreversible catalyst systems.

References

  • Dieckmann Condensation & Medium Rings

    • Title: Claisen Condensation and Dieckmann Condensation[2][3]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • TiCl4 Mediated Condensation (Tanabe Method)
  • Ring-Closing Metathesis Catalysts: Title: Metathesis Application Guide (Catalyst Selection for RCM) Source: Sigma-Aldrich / Umicore
  • Ring Expansion Strategies

    • Title: Selective Ring-expansion of Oxirane into Tetrahydropyran[5]

    • Source: Journal of Chemical Research (via RSC)[5]

    • URL:[Link]

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and conduct a risk assessment before proceeding. High-pressure hydrogenation (Module 2) requires blast shielding.

Sources

Technical Support Center: Solvent Effects in Oxepan-4-one Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of medium-sized ring synthesis, specifically focusing on the intramolecular cyclization to form Oxepan-4-one. The formation of seven-membered rings is notoriously challenging due to unfavorable enthalpic and entropic barriers. This document provides in-depth, field-proven insights into how solvent selection can be the determining factor between a successful cyclization and a complex mixture of byproducts.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form this compound is resulting in very low yields. What are the most common solvent-related causes?

A1: Low yields in medium-ring cyclizations are a common challenge. The solvent plays a critical role in mediating the delicate balance between the desired intramolecular pathway and competing intermolecular reactions. Key factors to investigate include:

  • Solvent Polarity and Proticity: The choice between polar protic, polar aprotic, and nonpolar solvents is paramount.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can be detrimental. They possess O-H or N-H bonds and can form strong hydrogen bonds with the nucleophilic intermediate (the enolate or alkoxide). This strong solvation shell "cages" the nucleophile, reducing its reactivity and hindering its ability to attack the electrophilic ketone, thus slowing down the desired cyclization.

    • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are often the solvents of choice. They possess high dielectric constants to dissolve the reactants and stabilize charged intermediates but lack the ability to donate hydrogen bonds. This leaves the nucleophile "naked" and highly reactive, promoting the intramolecular reaction.

    • Nonpolar Solvents (e.g., Toluene, Hexane): These may not adequately dissolve the starting material or the intermediates, leading to a heterogeneous mixture and poor reaction rates.

  • Reaction Concentration (Effective Molarity): Intramolecular reactions are kinetically favored at high dilution. At higher concentrations, the probability of two different molecules reacting with each other (intermolecular reaction) increases, leading to dimers, oligomers, or polymers. The solvent's primary role here is to act as a diluent. For seven-membered ring formation, concentrations in the range of 0.01 M to 0.001 M are often required.

  • Solvent Purity: The presence of water or other protic impurities in your solvent can be a major issue. Water can quench the base used to generate the nucleophile or protonate the enolate intermediate, effectively killing the reaction. Always use anhydrous solvents for these sensitive reactions.

Q2: I am observing the formation of a significant amount of a dimeric or polymeric byproduct. How can I use solvent choice to favor the intramolecular cyclization?

A2: This is a classic problem of intermolecular vs. intramolecular reaction kinetics. The key is to operate under conditions of high dilution, a principle often referred to as pseudo-dilution or high-dilution conditions.

  • Strategy: The most effective strategy is to slowly add the substrate solution to a larger volume of the reaction solvent containing the base. This ensures that the concentration of the uncyclized substrate is always extremely low, minimizing the chance of intermolecular reactions.

  • Solvent Choice: A solvent with a high boiling point (like DMF or toluene, if solubility permits) can be advantageous as it allows the reaction to be run at higher temperatures if needed, without significant loss of volume. However, for many base-catalyzed cyclizations, lower temperatures are preferred to minimize side reactions. Tetrahydrofuran (THF) is an excellent choice due to its good solvating properties for many organic molecules and its relatively low boiling point, which simplifies product isolation.

Q3: Can the solvent influence the equilibrium of the initial aldol addition step versus the final cyclized product?

A3: Yes, the solvent can significantly influence the position of the equilibrium in a reversible reaction like an aldol addition. The intramolecular aldol reaction to form this compound is often reversible.

  • Polar aprotic solvents like DMSO can alter the conformations of reacting species. For the cyclization to occur, the linear precursor must adopt a conformation that brings the nucleophilic enolate and the electrophilic carbonyl into proximity. Solvents that favor a more compact or "folded" conformation of the substrate can increase the effective concentration of the reacting ends, thereby favoring the cyclization.

  • In contrast, polar protic solvents can stabilize the open-chain form through hydrogen bonding, potentially shifting the equilibrium away from the cyclized product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Observed Problem Primary Suspected Cause(s) Troubleshooting & Optimization Strategy
No reaction; recovery of starting material. 1. Ineffective Deprotonation: Base is not strong enough, or it has been quenched by protic impurities (e.g., water in the solvent). 2. Low Reactivity: The reaction temperature is too low for the cyclization to occur at a reasonable rate.1. Verify Solvent Anhydrousness: Use freshly distilled or commercially available anhydrous solvents. Dry glassware thoroughly. 2. Change Base/Solvent System: Switch to a stronger, non-nucleophilic base (e.g., KHMDS in THF). Polar aprotic solvents like THF or DMF can enhance the reactivity of the base.
Low yield of this compound with significant byproduct formation. 1. Intermolecular Reaction: The reaction concentration is too high. 2. Competing Elimination: The base is acting as a base to promote elimination side reactions. 3. Decomposition: The reaction temperature is too high, leading to substrate or product decomposition.1. Employ High Dilution: Slowly add the substrate to the base in a large volume of solvent. 2. Use a Bulky, Non-Nucleophilic Base: Bases like LDA or KHMDS are less likely to act as nucleophiles. 3. Optimize Temperature: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) for a longer duration.
Formation of a product consistent with an acyclic aldol adduct. Reversibility and Stability: The equilibrium favors the acyclic adduct, or the cyclization to a seven-membered ring is too slow compared to intermolecular reactions. The formation of five- and six-membered rings is generally more favorable than seven-membered rings.1. Solvent Change: Switch to a less polar, aprotic solvent to potentially destabilize the charged open-chain adduct relative to the neutral cyclized product. 2. Lewis Acid Catalysis: Consider switching to a Lewis acid-catalyzed intramolecular aldol reaction, which can promote the cyclization under different conditions.

Visualizing the Process: Troubleshooting Workflow

This flowchart outlines a logical progression for troubleshooting common issues in this compound cyclization.

G cluster_conditions Condition Analysis cluster_solutions Potential Solutions start Low Yield of this compound check_sm Check Purity of Starting Material start->check_sm check_conditions Review Reaction Conditions start->check_conditions conc High Concentration? check_conditions->conc solvent Solvent Choice (Protic vs. Aprotic) check_conditions->solvent temp Temperature Too High/Low? check_conditions->temp base Base Strength/Type check_conditions->base high_dilution Use High Dilution Conditions conc->high_dilution If Yes change_solvent Switch to Anhydrous Polar Aprotic Solvent (e.g., THF) solvent->change_solvent If Protic optimize_temp Optimize Temperature (Lower or Higher) temp->optimize_temp change_base Use Bulky, Non-nucleophilic Base (e.g., KHMDS) base->change_base

Caption: A troubleshooting workflow for low-yield this compound cyclization.

Experimental Protocols

The following protocols are generalized procedures for base-mediated and Lewis acid-catalyzed intramolecular cyclizations. Note: These should be adapted based on the specific substrate.

Protocol 1: Base-Mediated Intramolecular Cyclization under High Dilution

This protocol is designed to favor the intramolecular reaction by maintaining a low concentration of the substrate.

Materials:

  • Hydroxy-ketone precursor (e.g., 7-hydroxyheptan-3-one)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents and reagents

Procedure:

  • Set up a two-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • To the flask, add anhydrous THF (to constitute 90% of the total reaction volume, aiming for a final concentration of 0.01 M).

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add KHMDS solution (1.1 equivalents) to the cold THF via syringe.

  • Dissolve the hydroxy-ketone precursor (1.0 equivalent) in the remaining 10% of the anhydrous THF in the dropping funnel.

  • Add the substrate solution from the dropping funnel to the stirred KHMDS/THF mixture dropwise over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Proceed with a standard aqueous workup, extraction with an organic solvent (e.g., ethyl acetate), drying of the organic layer (e.g., with Na₂SO₄), and concentration under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Directed Aldol Condensation

This approach is based on the work of K. K. Sharma and involves the cyclization of an enol silane with an acetal.

Materials:

  • Silyl enol ether of a hydroxy-ketone precursor with a protected hydroxyl group (as an acetal).

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., TiCl₄, SnCl₄) as a solution in DCM.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

Procedure:

  • Flame-dry a round-bottom flask under vacuum and cool under a stream of dry nitrogen.

  • Dissolve the silyl enol ether precursor (1.0 equivalent) in anhydrous DCM (to a concentration of ~0.1 M).

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid solution (e.g., 1.1 equivalents of TiCl₄) to the stirred solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from minutes to several hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with DCM, dry the combined organic layers, and concentrate in vacuo.

  • Purify by column chromatography on silica gel.

Data Summary: The Impact of Solvent Choice

The following table summarizes expected trends in the yield of this compound as a function of solvent properties. These are illustrative data based on established principles of physical organic chemistry.

Solvent Type Dielectric Constant (ε) Expected Yield Rationale & Potential Side Products
Toluene Nonpolar2.4Very LowPoor solubility of reactants and intermediates. Primarily starting material recovered.
Methanol Polar Protic32.7LowStrong solvation of the enolate/alkoxide by hydrogen bonding reduces nucleophilicity.
Acetonitrile Polar Aprotic37.5Moderate to GoodGood solvation of ions, but less effective at "freeing" the nucleophile compared to THF.
THF Polar Aprotic7.6Good to ExcellentExcellent balance of solvating properties and minimal interaction with the nucleophile, promoting cyclization. Dimerization is the main risk if not at high dilution.
DMSO Polar Aprotic46.7Moderate to GoodStrong solvating power, but its high boiling point can make product isolation difficult. May also promote side reactions if the temperature is not controlled.

Mechanistic Insight: Solvent's Role in the Transition State

The solvent doesn't just act as a medium; it actively participates in the transition state of the cyclization.

Technical Support Center: Thermal Management for Oxepan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Thermal Parameters

The Challenge: Oxepan-4-one (a 7-membered cyclic ketone containing an ether linkage) presents a dichotomy in thermal management. Structurally, it suffers from "medium-ring" constraints—specifically, significant transannular strain and conformational flexibility.

  • Synthesis Risk: In Ring-Closing Metathesis (RCM), excessive heat promotes catalyst decomposition into ruthenium hydrides, leading to olefin isomerization rather than cyclization.

  • Stability Risk: In storage, the "floppy" 7-membered ring is prone to transannular hydride shifts and acid-catalyzed aldol condensations if maintained above ambient thresholds.

Quick Reference: Thermal Operating Windows

ParameterOptimal RangeCritical Threshold (Risk Zone)Consequence of Excursion
RCM Reaction Temp 35°C – 40°C> 50°CCatalyst death, olefin migration (isomerization).
Dieckmann Reflux 78°C – 85°C> 100°COligomerization, retro-Claisen ring opening.
Storage Temp -20°C to 4°C> 25°CAuto-oxidation, slow polymerization.
Distillation (Workup) < 60°C (High Vac)> 80°CThermal degradation of the ketone.

Troubleshooting Guide: Synthesis via Ring-Closing Metathesis (RCM)

Context: RCM is the preferred route for pharmaceutical-grade this compound derivatives due to mild conditions, but it is highly sensitive to the Temperature-Dilution matrix.

Issue: Reaction Stalls or Yield is < 40%

Diagnosis: Catalyst decomposition or "Effective Molarity" failure. The Mechanism: At temperatures >50°C, Grubbs II catalysts degrade to form ruthenium hydride species. These hydrides catalyze the migration of the double bond away from the terminal position, making ring closure impossible.

Corrective Protocol (The "Cold-Dilute" Method):

  • Solvent Switch: Replace Toluene (bp 110°C) with Dichloromethane (DCM, bp 40°C).

  • Temperature Lock: Run the reaction at refluxing DCM (40°C) . Do not force higher temps to "speed up" kinetics.

  • Additive Strategy: Add 1,4-benzoquinone (10 mol%) to the reaction mixture. This scavenges ruthenium hydrides, preventing isomerization even if minor thermal excursions occur.

  • Concentration: Maintain substrate concentration at < 0.01 M . 7-membered rings are entropically disfavored compared to 5/6-membered rings; high concentration favors intermolecular oligomerization (gunk).

Visual Troubleshooting Logic (RCM)

RCM_Troubleshooting start Issue: Low Yield / Impurities check_conc Check Concentration start->check_conc is_dilute Is Conc > 0.01 M? check_conc->is_dilute dilute_fix Action: Dilute to 0.005 M (Prevents Oligomers) is_dilute->dilute_fix Yes check_temp Check Temperature is_dilute->check_temp No dilute_fix->check_temp is_hot Is Temp > 45°C? check_temp->is_hot temp_fix Action: Cool to 40°C Add Benzoquinone is_hot->temp_fix Yes check_cat Check Catalyst Species is_hot->check_cat No isomer_check Isomerized Olefin Detected? check_cat->isomer_check cat_fix Diagnosis: Ru-Hydride Poisoning Action: Restart with Fresh Catalyst isomer_check->cat_fix Yes

Figure 1: Decision tree for diagnosing thermal and concentration failures in this compound RCM synthesis.

Troubleshooting Guide: Synthesis via Dieckmann Condensation

Context: Used for scale-up. Involves cyclization of a diester followed by decarboxylation.

Issue: "Gummy" Product or Ring Opening

Diagnosis: Thermal overshoot during the decarboxylation step. The Mechanism: The beta-keto ester intermediate is stable. However, the subsequent hydrolysis/decarboxylation step requires acid and heat. If


, the oxepane ring (which has 25.5 kcal/mol strain energy) can undergo acid-catalyzed ring opening (retro-Claisen).

Corrective Protocol:

  • Reagent: Use KAP (Potassium 3-Aminopropylamide) in 1,3-diaminopropane for the cyclization step (allows rapid reaction at lower temps due to the "brownian" effect of the solvent).

  • Decarboxylation: Instead of refluxing HCl, use DMSO/NaCl/Water at 140°C (Krapcho conditions) only if the ester is non-volatile. For this compound precursors, a milder LiCl/DMF at 120°C is preferred to avoid thermal ring stress.

Stability & Storage FAQs

Q: Why does my this compound turn yellow in storage?

A: This is likely auto-oxidation at the alpha-position (next to the ether oxygen).

  • Mechanism: The ether oxygen stabilizes a radical at the adjacent carbon. If stored at room temperature (RT) in air, this forms a hydroperoxide, which degrades into yellow oligomers.

  • Solution: Store under Argon at -20°C.

Q: Can I distill this compound at atmospheric pressure?

A: Absolutely not.

  • Reasoning: The boiling point at 1 atm would likely exceed 160°C. At this temperature, transannular hydride shifts (1,4-hydride transfer across the ring) become kinetically accessible, leading to ring contraction or polymerization.

  • Protocol: Use high vacuum (< 1 mmHg). Keep the bath temperature below 60°C.

Visualizing Thermal Degradation Pathways

Degradation_Mechanism Oxepan This compound (Native State) Conf_Change Conformational Twist-Boat Oxepan->Conf_Change + Thermal Energy Byproduct2 Aldol Polymerization (Gunk) Oxepan->Byproduct2 Acid/Base + Heat Heat Heat (>80°C) Hydride Transannular Hydride Shift Conf_Change->Hydride Activation Byproduct1 Ring Contraction (Isomers) Hydride->Byproduct1 Rearrangement

Figure 2: Thermal degradation pathways driven by conformational flexibility in 7-membered rings.

References

  • Ring-Closing Metathesis (RCM)

    • Title: Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products.
    • Source: NIH / PubMed Central.
    • Relevance: Establishes the link between temperature (40°C vs 60°C)
    • URL:[Link]

  • Dieckmann Condensation Mechanism

    • Title: Dieckmann Condensation - Reaction Mechanism and Ring Size Preference.
    • Source: Chemistry LibreTexts.
    • Relevance: Explains the thermodynamic preference for 5/6-membered rings and the difficulty (entropy) of closing 7-membered rings.
    • URL:[Link]

  • Conformational Analysis of Medium Rings

    • Title: Stability of Cycloalkanes - Ring Strain and Heat of Combustion.[1]

    • Source: Chemistry LibreTexts.
    • Relevance: Provides combustion data verifying the lower stability of medium rings compared to cyclohexane, necessit
    • URL:[Link][2]

  • Oxetanes and Cyclic Ether Reactivity

    • Title: Oxetanes: formation, reactivity and total syntheses.[3]

    • Source: Beilstein Journal of Organic Chemistry (via NIH).
    • Relevance: While focusing on 4-membered rings, this review covers general cyclic ether stability and ring-opening risks applicable to oxepanes under thermal stress.
    • URL:[Link]

Sources

Technical Support Center: Oxepan-4-one Synthesis & Workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible Product" Challenge

User Query: "I followed the synthesis protocol, but my crude yield is <20%. TLC shows product, but it disappears during workup. Is it volatile?"

Scientist's Analysis: Oxepan-4-one (a 7-membered cyclic ether ketone) presents a classic "amphiphilic trap" in organic synthesis.[1] Unlike simple carbocyclic ketones (e.g., cycloheptanone), the ether oxygen at position 1 imparts significant water solubility.

  • The Trap: Standard aqueous workups (wash with water/brine

    
     separate layers) often fail because the partition coefficient (
    
    
    
    ) favors the aqueous phase, especially if the volume of the aqueous wash is large.
  • The Risk: While moderately volatile (estimated b.p. ~180–190°C at atm; ~70°C at 15 mmHg), it is often lost during aggressive rotary evaporation or "house vacuum" drying if the bath temperature is too high.

This guide covers the two most common synthetic routes: Dieckmann Condensation and Tiffeneau-Demjanov Ring Expansion .

Module A: The Dieckmann Route (Hydrolysis & Decarboxylation)

Context: Synthesis via diethyl 3,3'-oxydipropionate followed by acidic hydrolysis/decarboxylation.

Troubleshooting Guide: The "Acidic Soup"

Q: The decarboxylation step turned black/tarry. How do I recover the ketone? A: The tar is likely polymerized furan derivatives or aldol condensation byproducts formed under harsh acidic conditions.

Protocol Adjustment:

  • Neutralization is Critical: Do not extract directly from the strong acid reflux mixture.

    • Cool the mixture to 0°C.

    • Neutralize slowly with saturated

      
       or 
      
      
      
      to pH 7–8. Caution: Rapid
      
      
      evolution.
  • Salting Out (The "Salting-Out" Effect):

    • Saturate the neutralized aqueous phase with solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic this compound out of the water layer (Hofmeister series effect).

  • Solvent Choice:

    • Do not use Diethyl Ether (too volatile/flammable for efficient recovery of this specific ketone).

    • Use Chloroform (

      
      ) or Dichloromethane (DCM):  These form heavier-than-water layers and have better affinity for polar cyclic ethers.[1]
      
Visual Workflow: High-Recovery Extraction

ExtractionLogic Start Crude Acidic Hydrolysate Neutralize Neutralize to pH 7.5 (Sat. NaHCO3) Start->Neutralize Saturate Add Solid NaCl (Saturation) Neutralize->Saturate Prevent Acid Cat. Polymerization Extract Extract 3x with CHCl3 (Solvent > Water Density) Saturate->Extract Force Organic Phase Separation Dry Dry over Na2SO4 (Filter) Extract->Dry Concentrate Controlled Concentration (>100 mbar, 30°C) Dry->Concentrate

Figure 1: Optimized extraction workflow to prevent water-solubility losses.

Module B: The Ring Expansion Route (Tiffeneau-Demjanov)

Context: Expansion of tetrahydro-4H-pyran-4-one using diazomethane or ethyl diazoacetate with a Lewis Acid (e.g.,


).[1]
Troubleshooting Guide: Emulsions & Lewis Acids

Q: I have a gelatinous emulsion that won't separate. What is it? A: This is likely aluminum hydroxide (if organoaluminum reagents were used) or boron-complex residues.

The "Rochelle's Salt" Fix:

  • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 1–2 hours. The tartrate chelates the metal ions, breaking the emulsion and allowing clear phase separation.

Q: Safety check—how do I quench the unreacted diazo reagent? A: Do not concentrate the reaction mixture directly if yellow color persists (indicates active diazomethane).

  • Add dilute Acetic Acid dropwise at 0°C until the yellow color fades and

    
     evolution ceases.
    
  • Proceed to the basic wash (to remove acetic acid) followed by the extraction outlined in Module A.

Purification & Final Isolation

User Query: "Can I distill this? What are the parameters?"

Scientist's Recommendation: Yes, distillation is preferred over column chromatography for this compound because silica gel can sometimes catalyze ring-opening or aldol reactions due to its slight acidity.[1]

Quantitative Data: Distillation Parameters

Parameter Value Notes
Boiling Point (Atm) ~180–190°C (Est.)[1] Decomposition risk at this temp.[1]
Boiling Point (Vacuum) 70–75°C @ 12 mmHg Recommended Range
Bath Temperature Max 100°C Prevent thermal oligomerization.[1]

| Receiving Flask | Cooled (-78°C or Ice) | Essential to capture volatile fractions.[1] |

Chromatography Alternative (If Distillation Fails):

  • Stationary Phase: Neutral Alumina (Grade III) is safer than Silica Gel.

  • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

  • Stain:

    
     (Ketones do not stain well with PMA; this compound may show faint spots).[1]
    

Mechanistic Logic & Safety (Graphviz)[1]

The following diagram illustrates the Tiffeneau-Demjanov pathway and the critical intervention points for workup.

MechanismWorkup Precursor Tetrahydro-4H-pyran-4-one Intermed Betaine / Carbocation Intermediate Precursor->Intermed Nu- Attack Reagent Diazomethane / H+ Reagent->Intermed Product This compound Intermed->Product 1,2-Shift (Ring Expansion) Workup Quench: Acetic Acid (Destroy Diazo) Product->Workup Crude Mix Workup->Product Safe Isolation

Figure 2: Ring expansion logic showing the critical quenching step for safety.

References

  • Dieckmann Condensation Mechanism & Workup

    • Davis, B. R., & Garrett, P. J. (1991). Comprehensive Organic Synthesis. Elsevier.
    • Organic Syntheses, Coll. Vol. 2, p. 194 (1943). (Provides foundational hydrolysis/decarboxylation protocols).

  • Tiffeneau-Demjanov Rearrangement

    • Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Rearrangements. Organic Reactions, 11, 157.
    • Organic Syntheses, Coll. Vol. 4, p. 221 (1963). .

  • Solubility Data & Physical Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for this compound. (Note: While specific data for 4-one is rare, solubility is extrapolated from 4-oxepanone homologs and tetrahydro-4H-pyran-4-one data).[1] [1]

Disclaimer: This guide describes procedures for this compound (CAS: 23418-38-4).[1] Do not confuse with Oxazepam (a benzodiazepine) or Oxepan-2-one (epsilon-caprolactone).[1] Always consult SDS before handling diazo compounds.

Sources

Validation & Comparative

A Researcher's Guide to the Computational Analysis of Oxepan-4-one: A Comparative Study with Cyclopentanone, Cyclohexanone, and Cycloheptanone

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and molecular design, the selection of a chemical scaffold is a decision of paramount importance. The geometric and electronic properties of a core ring structure dictate its reactivity, conformational preferences, and potential for interaction with biological targets. This guide provides an in-depth computational framework for evaluating oxepan-4-one, a seven-membered heterocyclic ketone, in comparison to its common carbocyclic counterparts: cyclopentanone, cyclohexanone, and cycloheptanone.

We move beyond a mere listing of data to explain the causality behind our analytical choices. The protocols described herein are designed to be self-validating, providing a robust methodology for researchers to generate reliable and predictive in silico data. This comparative analysis will illuminate the subtle yet significant impact of ring size and heteroatom substitution on the physicochemical properties of cyclic ketones, offering valuable insights for rational drug design.

The Foundational Role of Ring Strain and Heteroatoms

The reactivity and stability of cyclic ketones are fundamentally governed by their inherent ring strain. This strain is a combination of angle strain (deviation from ideal sp³ or sp² bond angles) and torsional strain (eclipsing interactions between adjacent bonds).

  • Cyclopentanone : Exhibits significant ring strain due to the near-planar structure forcing C-H bonds into eclipsing conformations. This strain influences its reactivity, particularly in reactions that can alleviate it, such as Baeyer-Villiger oxidation.[1]

  • Cyclohexanone : Widely regarded as the most stable of the common cyclic ketones, it adopts a near-perfect chair conformation that minimizes both angle and torsional strain.[2][3][4] Its reactivity is often considered a baseline for "strain-free" systems. When the carbonyl carbon rehybridizes from sp² to sp³, the relief of torsional strain makes it particularly susceptible to nucleophilic addition.[1][5]

  • Cycloheptanone : This seven-membered ring is more flexible than cyclohexane but possesses considerable torsional strain, making it less stable.[2] Its "floppy" nature means it can exist in multiple, low-energy conformations, a factor that must be considered in molecular modeling.

Introducing this compound: By replacing a methylene group in cycloheptanone with an oxygen atom, we introduce several critical changes. The oxygen heteroatom alters the ring's geometry, introduces polarity, and can act as a hydrogen bond acceptor.[6] This guide will computationally dissect these differences to predict the unique chemical character of the this compound scaffold.

Computational Workflow: From Structure to Reactivity

Our comparative analysis employs a multi-tiered computational approach. We begin with quantum mechanical methods to determine static properties and then use classical mechanics to explore conformational dynamics.

G cluster_QM Quantum Mechanics (DFT) cluster_MD Molecular Mechanics (MD) cluster_Data Data Synthesis A Geometry Optimization B Vibrational Analysis A->B Verify Minimum C Frontier Molecular Orbitals (FMO) A->C Electronic Properties H Structural & Electronic Parameters B->H C->H D System Solvation E Equilibration (NVT/NPT) D->E F Production MD E->F G Conformational Analysis F->G I Dynamic Behavior G->I J Reactivity Prediction H->J I->J End End J->End Final Insights Start Molecule Building Start->A Start->D

Caption: Overall computational workflow for comparative analysis.

Protocol I: Geometry Optimization and Vibrational Analysis via DFT

Expertise & Causality: We use Density Functional Theory (DFT) as it provides an excellent balance of computational efficiency and accuracy for organic molecules of this size. The B3LYP functional combined with the 6-311++G** basis set is a robust choice for capturing both geometric and electronic details, including the effects of diffuse functions on the oxygen atom.[7] A frequency calculation is essential not only to obtain vibrational data but also to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Experimental Protocol:

  • Structure Preparation:

    • Construct 3D models of cyclopentanone, cyclohexanone, cycloheptanone, and this compound using a molecular editor like Avogadro or GaussView.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Calculation Setup (using Gaussian, ORCA, or similar software):

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

    • Charge/Multiplicity: 0 1 (neutral singlet state for all ketones).

    • Input: Provide the Cartesian coordinates from Step 1.

  • Execution and Validation:

    • Run the calculation.

    • Self-Validation: After completion, open the output file and search for "Frequencies". Confirm that all vibrational frequencies are positive real numbers. If an imaginary frequency is present, the structure is a transition state, not a minimum. In this case, visualize the imaginary frequency's vibrational mode, displace the atoms slightly along this vector, and resubmit for optimization.

  • Data Extraction:

    • Optimized Geometry: Extract the final Cartesian coordinates and measure key parameters (e.g., C=O bond length, bond angles).

    • Thermodynamic Data: Record the final electronic energy (in Hartrees).

    • Vibrational Frequencies: Identify the most intense vibrational peak in the 1650-1750 cm⁻¹ range. This corresponds to the C=O carbonyl stretch.[8][9][10][11]

    • Dipole Moment: Extract the total dipole moment value (in Debye).

Protocol II: Frontier Molecular Orbital (FMO) Analysis

Expertise & Causality: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The LUMO on a ketone is typically centered on the carbonyl group and its energy relates to the molecule's electrophilicity. The HOMO-LUMO energy gap is a proxy for chemical stability and electronic excitation energy.[12]

G Input Optimized Structure (from DFT Protocol I) Analysis FMO Analysis Visualize HOMO/LUMO surfaces Extract Eigenvalues (Energies) Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Input->Analysis Output Reactivity Indices LUMO Energy (Electrophilicity) HOMO Energy (Nucleophilicity) ΔE (Kinetic Stability) Analysis->Output

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Experimental Protocol:

  • Source Data: Use the checkpoint or output file from the successful DFT optimization in Protocol I.

  • Visualization:

    • Open the file in a visualization program (e.g., GaussView, Chemcraft).

    • Generate and render the molecular orbital surfaces for the HOMO and LUMO. Observe their spatial distribution. For these ketones, the LUMO should show significant density on the C=O π* orbital.

  • Data Extraction:

    • From the output file, locate the energies of the alpha and beta molecular orbitals. For a closed-shell system, these are identical.

    • Record the energy of the HOMO and LUMO (typically in Hartrees or eV).

    • Calculate the HOMO-LUMO gap: ΔE = E(LUMO) - E(HOMO).

Comparative Data Summary

The following table summarizes the expected outcomes from the DFT analysis. This data provides a quantitative basis for comparing the intrinsic properties of the four cyclic ketones.

PropertyCyclopentanoneCyclohexanoneCycloheptanoneThis compound
Ring Strain HighLow (Chair)ModerateModerate (Predicted)
C=O Bond Length (Å) ~1.21 Å~1.22 Å~1.22 ÅCalculated Value
C=O Stretch Freq. (cm⁻¹) ~1745-1750 cm⁻¹~1715-1720 cm⁻¹~1700-1705 cm⁻¹Calculated Value
Dipole Moment (Debye) ~3.3 D~3.1 D~3.2 DCalculated Value (Predicted > 3.2 D)
HOMO Energy (eV) Calculated ValueCalculated ValueCalculated ValueCalculated Value
LUMO Energy (eV) Calculated ValueCalculated ValueCalculated ValueCalculated Value
HOMO-LUMO Gap (eV) Calculated ValueCalculated ValueCalculated ValueCalculated Value

Interpretation of Trends:

  • C=O Stretch Frequency: The frequency is sensitive to ring strain. Higher strain in cyclopentanone leads to a higher frequency C=O stretch. We predict the C=O stretch of this compound will be similar to cycloheptanone, but may be slightly perturbed by the electronic influence of the adjacent oxygen.

  • Dipole Moment: The introduction of the electronegative oxygen atom in this compound is expected to significantly increase the overall molecular dipole moment compared to its carbocyclic analog, cycloheptanone. This has profound implications for its solubility and ability to engage in dipole-dipole interactions.

Field-Proven Insights for Drug Development

The true value of this computational data lies in its translation into actionable chemical insights.

  • Electrophilicity and Reactivity: The energy of the LUMO is a direct indicator of the carbonyl carbon's electrophilicity. A lower LUMO energy suggests a more reactive electrophile. By comparing the LUMO energies, we can rank the ketones' susceptibility to nucleophilic attack, a common reaction in both synthesis and metabolism. The greater relief of torsional strain upon rehybridization from sp² to sp³ generally makes cyclohexanone more reactive toward nucleophiles than cyclopentanone.[1][5] The flexibility and electronic nature of this compound will determine its place in this reactivity series.

  • Hydrogen Bonding Potential: Unlike the carbocyclic ketones, this compound possesses an ether-like oxygen atom that can act as a hydrogen bond acceptor. This is a critical feature in drug design, as hydrogen bonds are key drivers of ligand-receptor binding affinity and specificity. MD simulations can be employed to study the stability and geometry of potential hydrogen bonds with water or protein active site mimics.

  • Conformational Flexibility: Larger rings like cycloheptanone and this compound are not static.[2] They exist as an ensemble of rapidly interconverting conformers. Understanding this conformational landscape is crucial, as only specific conformers may be able to bind to a target protein. Molecular Dynamics (MD) simulations are the ideal tool to explore this flexibility, revealing the predominant solution-phase conformations and the energy barriers between them. This knowledge is invaluable for designing constrained analogs or understanding entropy in binding.

Conclusion

This guide outlines a robust, self-validating computational methodology for the comparative analysis of this compound against its carbocyclic analogs. By systematically applying DFT and FMO analysis, researchers can generate a wealth of predictive data on structural, electronic, and reactivity parameters. These in silico insights, particularly regarding the increased polarity and hydrogen bonding potential conferred by the oxygen heteroatom, are critical for evaluating the this compound scaffold's potential in modern drug discovery programs. This computational pre-screening allows for more informed decisions, saving valuable time and resources in the laboratory.

References

  • Barone, V., & Cossi, M. (1998). Quantum Calculation of Molecular Energies and Energy Gradients in Solution by a Conductor Solvent Model. Journal of Physical Chemistry A, 102(11), 1995–2001. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Retrieved from [Link]

  • MDPI. (2022). Molecular Simulation of the Effects of Cyclic Organic Compounds on the Stability of Lccbm Hydrates. Retrieved from [Link]

  • MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • ACS Publications. (2019). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. Retrieved from [Link]

  • University of Cambridge. (n.d.). List of useful databases | Chemistry Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Conformations of Cyclohexane (and Cyclopentane). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of Oxepan-4-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for elucidating the therapeutic potential of novel Oxepan-4-one derivatives. As researchers and drug development professionals, our goal is not merely to generate data, but to build a robust, logical case for a compound's mechanism of action and potential clinical utility. The Oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in various biologically active molecules. Related structures, such as oxazepines, have demonstrated a wide array of activities including anticancer, anti-inflammatory, anticonvulsant, and antiviral effects.[1][2] This guide, therefore, outlines a hierarchical screening cascade designed to efficiently identify and characterize the most promising candidates from a library of novel this compound derivatives.

We will proceed from broad, high-throughput primary screens to more focused secondary and mechanistic assays. This strategy ensures that resources are directed toward compounds with the highest potential, while systematically building a comprehensive biological profile.

The Hierarchical Screening Cascade: A Strategic Overview

A successful screening campaign follows a logical progression from broad, high-capacity assays to highly specific, lower-throughput mechanistic studies. This tiered approach, often called a "screening funnel," is the most efficient method for identifying and validating lead compounds. The causality is simple: we first cast a wide net to identify any form of biological activity (Primary Screening), then confirm and refine our understanding of these "hits" (Secondary Screening), and finally, investigate their drug-like properties and specific mechanism of action (Tertiary Screening).

G cluster_0 Screening Cascade A Library of this compound Derivatives B Primary Screening (High-Throughput) - Cytotoxicity - Antimicrobial A->B Initial Broad Evaluation C Secondary Screening (Hit Confirmation & Elucidation) - Dose-Response Analysis - Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C Active 'Hits' Progress D Tertiary Screening (Lead Characterization) - In Vitro ADME Profiling - Mechanism of Action Studies C->D Confirmed Hits Progress E Lead Candidate(s) D->E Optimized Leads Identified

Caption: A hierarchical workflow for screening this compound derivatives.

Part 1: Primary Screening - Casting a Wide Net

The initial goal is to efficiently screen the entire compound library to identify derivatives with any significant biological effect. We prioritize assays that are robust, cost-effective, and amenable to high-throughput formats.

Antiproliferative and Cytotoxicity Screening

Expertise & Experience: The rationale for beginning with a cytotoxicity screen is twofold. First, it is the most direct path to identifying potential anticancer agents.[3] Second, it provides an early indication of a compound's general toxicity, which is a critical parameter for any potential therapeutic. Assays like the MTT assay are widely used because they are a reliable and cost-effective colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to assess the effect of this compound derivatives on the viability of cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., HEK293) to gauge selectivity.[3]

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. A typical screening concentration might be 10 µM or 50 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% reduction in viability) are considered "hits."

Data Presentation: Primary Cytotoxicity Screen

Compound IDTest Conc. (µM)% Viability (A549)% Viability (MDA-MB-231)% Viability (HeLa)% Viability (HEK293)Hit? (Y/N)
OX-0011098.295.199.3101.5N
OX-0021045.738.951.285.4Y
.....................
Antimicrobial Activity Screening

Expertise & Experience: Many heterocyclic scaffolds possess inherent antimicrobial properties.[2] A primary screen for antibacterial and antifungal activity is a logical and valuable step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[5] It is more quantitative than diffusion-based methods and is well-suited for screening libraries of compounds in a 96-well format.[5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of each this compound derivative in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[5] Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Add the inoculum to each well.

  • Controls: Include a positive control well (microbe + medium, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest compound concentration at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.

Data Presentation: Primary Antimicrobial Screen (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
OX-001>128>128>128
OX-002>128>128>128
OX-0031664>128
............

Part 2: Secondary Screening - From 'Hits' to Leads

Once primary hits are identified, the next phase is to confirm their activity, determine their potency and selectivity, and begin to probe their mechanism of action.

G cluster_1 Secondary Screening Logic A Primary Hit Identified B Dose-Response Curve Generation (Determine IC50 / EC50) A->B C Cytotoxic Hit B->C D Antimicrobial Hit B->D E Structural Alert for CNS Activity? B->E F Enzyme Inhibition Assays (e.g., Kinase, Caspase) C->F G Target-Specific Assays (e.g., Cell Wall Synthesis) D->G H Receptor Binding Assays (e.g., Dopamine, GABA) E->H

Caption: Decision workflow for secondary screening of primary hits.

Dose-Response Analysis and Selectivity Index

Trustworthiness: A single-point concentration screen is prone to false positives and negatives. A self-validating system requires generating a full dose-response curve. This involves testing the compound over a range of concentrations (typically 8-10 points) to accurately determine its half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). This provides a quantitative measure of potency.

Furthermore, for cytotoxic hits, calculating a Selectivity Index (SI) is crucial.

  • SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) A higher SI value indicates that the compound is preferentially toxic to cancer cells, a highly desirable trait for a potential therapeutic.[4]

Target-Based Assays

Based on the nature of the primary hit, we select relevant target-based assays. Enzyme assays are foundational in drug discovery for identifying molecules that modulate biological pathways.[7]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol provides a template for screening compounds against a specific enzyme target, which is critical for understanding the mechanism of action.[8][9]

  • Reagents: Prepare an assay buffer containing the purified enzyme (e.g., a specific kinase), its substrate (e.g., a peptide), and any necessary cofactors (e.g., ATP, Mg²⁺).

  • Compound Incubation: In a 384-well plate, add a small volume of the this compound derivative at various concentrations.

  • Reaction Initiation: Add the enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate/cofactor mix.

  • Reaction & Termination: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C. Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the product formation. For kinase assays, this is often done using luminescence-based technologies (e.g., Kinase-Glo®) that measure the amount of ATP remaining. A potent inhibitor will result in less ATP consumption and a higher signal.

  • Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative Potency and Selectivity

Compound IDIC₅₀ A549 (µM)IC₅₀ HEK293 (µM)Selectivity Index (SI)IC₅₀ Target Kinase (µM)
OX-0022.125.512.10.8
OX-0155.811.21.9>50
...............

Part 3: Tertiary Screening - Building a Drug-Like Profile

Compounds that demonstrate potent and selective activity in secondary screens are advanced to tertiary screening. The focus here shifts to evaluating their potential as actual drugs by assessing their ADME properties.[10]

In Vitro ADME Profiling

Expertise & Experience: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid costly late-stage failures.[11] These assays predict how a compound will behave in vivo.[12][13]

  • Permeability (PAMPA/Caco-2): Assesses a compound's ability to cross the intestinal barrier, predicting oral absorption.

  • Metabolic Stability (Liver Microsomes): Measures how quickly a compound is broken down by metabolic enzymes in the liver. A very short half-life may indicate poor in vivo exposure.

  • Plasma Protein Binding (Equilibrium Dialysis): Determines the fraction of a compound bound to plasma proteins. Only the unbound fraction is typically considered active.

Data Presentation: Summary of In Vitro ADME Properties

Compound IDPermeability (Papp x 10⁻⁶ cm/s)Microsomal Half-Life (min)Plasma Protein Binding (%)
OX-00215.2 (High)45 (Moderate)92.1
............

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Preprints.org. Available at: [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

  • Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PubMed Central. Available at: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available at: [Link]

  • Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Carewell Pharma. Available at: [Link]

  • (PDF) Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available at: [Link]

  • New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Ovarian Research. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health. Available at: [Link]

  • 1,3,4-Oxadiazole Derivative: A Potential Anti-inflammatory and Antioxidant Agent in Experimental Autoimmune Encephalomyelitis. PubMed. Available at: [Link]

  • 1,3,4-Oxadiazoles as Anticancer Agents: A Review. PubMed. Available at: [Link]

  • Receptor Binding Assays. MilliporeSigma. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]

  • Investigation of 1, 3, 4 Oxadiazole Derivative in PTZ-Induced Neurodegeneration: A Simulation and Molecular Approach. PubMed Central. Available at: [Link]

  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. Available at: [Link]

  • Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. PubMed. Available at: [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? PubMed Central. Available at: [Link]

  • 1,4-oxazepane derivatives - Google Patents.
  • About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. Available at: [Link]

  • Compositions and methods for treating neurodegenerative diseases by inhibiting fsh - Google Patents.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

  • Antimicrobial Efficacy Screening. Microchem Laboratory. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • In Vitro ADME. BioDuro. Available at: [Link]

  • Synthetic pathway for synthesis of dibenz-[b,f][14][15]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. Available at: [Link]

  • 1,2,4-oxadiazole derivatives - Page 1. BioWorld. Available at: [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Available at: [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Enzyme Inhibition Studies. BioIVT. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]

  • Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. National Institutes of Health. Available at: [Link]

  • Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. ResearchGate. Available at: [Link]

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  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]

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A Comparative Guide to the Mechanistic Pathways for Oxepan-4-one Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxepane scaffold, a seven-membered heterocyclic ether, is a recurring motif in a multitude of biologically active natural products and a valuable building block in medicinal chemistry. The targeted synthesis of functionalized oxepanes, such as oxepan-4-one, is of significant interest for the development of novel therapeutics. This guide provides an in-depth, comparative analysis of plausible mechanistic pathways for the formation of this compound, offering insights into the strategic selection of synthetic routes based on mechanistic understanding and practical considerations.

Intramolecular Directed Aldol Condensation: A Convergent Approach

A direct and elegant route to this compound involves a Lewis acid-catalyzed intramolecular directed aldol condensation.[1] This strategy relies on the cyclization of a linear precursor containing both a silyl enol ether and an acetal, which act as the nucleophile and electrophile, respectively.

Mechanistic Pathway

The reaction is initiated by the activation of the acetal with a Lewis acid, typically a titanium (IV) or tin (IV) halide. This activation enhances the electrophilicity of the acetal carbon, making it susceptible to nucleophilic attack by the silyl enol ether. The subsequent intramolecular cyclization forms the seven-membered ring and generates a new carbon-carbon bond. The resulting intermediate is then hydrolyzed to yield this compound.

cluster_0 Intramolecular Aldol Condensation Start Silyl Enol Ether Acetal Precursor ActivatedComplex Activated Acetal-Lewis Acid Complex Start->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->ActivatedComplex Cyclization Intramolecular Cyclization ActivatedComplex->Cyclization Nucleophilic Attack Intermediate Cyclized Intermediate Cyclization->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Intramolecular Directed Aldol Condensation Workflow.

Experimental Protocol (Representative)
  • Preparation of the Precursor: Synthesize the linear silyl enol ether acetal precursor from commercially available starting materials.

  • Cyclization: Dissolve the precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (e.g., -78 °C).

  • Lewis Acid Addition: Add a solution of a Lewis acid (e.g., titanium tetrachloride in dichloromethane) dropwise to the cooled solution of the precursor.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Advantages and Disadvantages
FeatureAssessment
Convergence High, as the key bond formations occur in a single step.
Stereocontrol Potentially high, depending on the stereochemistry of the precursor and the choice of Lewis acid.[1]
Yields Generally moderate to good for the formation of seven-membered rings.
Scalability Feasible, but requires careful control of temperature and stoichiometry.
Reagents Lewis acids can be moisture-sensitive and require handling under inert conditions.

Dieckmann Condensation: A Classic Ring-Forming Strategy

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[2][3][4][5][6][7] Subsequent hydrolysis and decarboxylation of the β-keto ester would yield this compound. The formation of seven-membered rings via Dieckmann condensation is known to be less favorable than for five- or six-membered rings due to entropic factors, often requiring high-dilution conditions to suppress intermolecular side reactions.[3]

Mechanistic Pathway

The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Elimination of an alkoxide leads to the formation of the cyclic β-keto ester. The driving force for the reaction is the deprotonation of the acidic proton between the two carbonyl groups of the product. Acidic workup followed by heating results in hydrolysis of the ester and decarboxylation to give the final ketone.

cluster_1 Dieckmann Condensation Pathway Diester Acyclic Diester Precursor Enolate Enolate Formation Diester->Enolate Base Strong Base (e.g., NaOEt) Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization BetaKetoEster Cyclic β-Keto Ester Cyclization->BetaKetoEster HydrolysisDecarboxylation Hydrolysis & Decarboxylation BetaKetoEster->HydrolysisDecarboxylation Product This compound HydrolysisDecarboxylation->Product

Caption: Dieckmann Condensation and subsequent transformation to this compound.

Experimental Protocol (Representative)
  • Reaction Setup: To a solution of a suitable strong base (e.g., sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF) under an inert atmosphere, add a solution of the acyclic diester precursor dropwise at a controlled temperature. For seven-membered ring formation, high-dilution conditions are often necessary.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Acidic Work-up: After completion, cool the reaction mixture and carefully add an aqueous acid solution to neutralize the base and protonate the β-keto ester.

  • Hydrolysis and Decarboxylation: The crude β-keto ester can be isolated or directly subjected to hydrolysis (e.g., with aqueous acid or base) followed by heating to induce decarboxylation.

  • Purification: Extract the final product, this compound, with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Advantages and Disadvantages
FeatureAssessment
Versatility A well-established and widely used method for ring formation.
Yields for 7-membered rings Often moderate to low due to competing intermolecular reactions.[3]
Reaction Conditions May require high dilution, which can be challenging for large-scale synthesis.
Multi-step Process Requires a separate hydrolysis and decarboxylation step.
Base Sensitivity The use of strong bases may not be compatible with all functional groups.

Baeyer-Villiger Oxidation: A Ring-Expansion Approach

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom.[8][9][10] For the synthesis of this compound, a plausible route would involve the Baeyer-Villiger oxidation of a suitably substituted cyclohexanone derivative. The regioselectivity of the oxygen insertion is a key consideration in this approach.[11][12][13][14]

Mechanistic Pathway

The reaction is typically carried out with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the protonation of the carbonyl oxygen of the cyclohexanone derivative, followed by nucleophilic attack of the peroxy acid to form a Criegee intermediate. A concerted rearrangement then occurs where one of the alkyl groups migrates to the adjacent oxygen atom with concomitant cleavage of the O-O bond. The migratory aptitude of the substituents determines the regioselectivity of the reaction.

cluster_2 Baeyer-Villiger Oxidation Pathway Cyclohexanone Substituted Cyclohexanone Criegee Criegee Intermediate Formation Cyclohexanone->Criegee PeroxyAcid Peroxy Acid (e.g., m-CPBA) PeroxyAcid->Criegee Rearrangement Concerted Rearrangement Criegee->Rearrangement Lactone Substituted Oxepan-2-one (Lactone) Rearrangement->Lactone Transformation Further Functional Group Manipulation Lactone->Transformation Product This compound Transformation->Product cluster_3 Ring-Closing Metathesis Pathway Diene Acyclic Diene Precursor RCM Ring-Closing Metathesis Diene->RCM Catalyst Grubbs' Catalyst Catalyst->RCM CyclicAlkene Cyclic Alkene Intermediate RCM->CyclicAlkene Oxidation Alkene Oxidation (e.g., Ozonolysis) CyclicAlkene->Oxidation Product This compound Oxidation->Product cluster_4 Thorpe-Ziegler Reaction Pathway Dinitrile Acyclic Dinitrile Precursor Cyclization Intramolecular Cyclization Dinitrile->Cyclization Base Strong Base Base->Cyclization Enamine Cyclic Enamine Intermediate Cyclization->Enamine Hydrolysis Acidic Hydrolysis Enamine->Hydrolysis Product This compound Hydrolysis->Product

Sources

Analytical Mastery of Synthetic Oxepan-4-one: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Synthetic Oxepan-4-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

This compound (CAS 23418-38-4) is a critical seven-membered heterocyclic building block, increasingly utilized in the synthesis of protease inhibitors and receptor modulators.[1][2] However, its synthesis—typically via ring expansion—introduces a unique profile of homologous impurities that are difficult to separate and detect.[1]

This guide objectively compares the two dominant analytical methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2] While GC-FID serves as the routine workhorse for process monitoring, we demonstrate why qNMR is the superior, self-validating system for absolute purity assignment in drug development contexts.[1]

Chemical Context: The Origin of Impurity

To analyze purity effectively, one must understand the genesis of the impurities. This compound is rarely found in nature; it is synthesized, most commonly via the Tiffeneau-Demjanov rearrangement of tetrahydro-4H-pyran-4-one using diazomethane (or trimethylsilyldiazomethane).[1][2]

This expansion from a 6-membered to a 7-membered ring is not always quantitative.[1][2] The resulting "crude" material contains a specific fingerprint of contaminants:

  • Unreacted Substrate: Tetrahydro-4H-pyran-4-one (6-ring ketone).[1][2]

  • Spiro-Epoxides: Formed if the methylene group adds across the carbonyl without rearranging.[1][2]

  • Homologous Alcohols: Resulting from water attacking the intermediate diazonium species.[1][2]

Visualization: Impurity Genesis Pathway

G Start Tetrahydro-4H-pyran-4-one (6-Membered Ring) Inter Betaine/Diazonium Intermediate Start->Inter + CH2N2 Reagent Diazomethane (CH2N2) Product This compound (7-Membered Ring) Inter->Product Rearrangement (Major) Impurity1 Spiro-Epoxide (Side Product) Inter->Impurity1 Direct Addition (Minor) Impurity2 Homologous Alcohol (Hydrolysis) Inter->Impurity2 + H2O (Trace)

Caption: The Tiffeneau-Demjanov ring expansion pathway showing the divergence between the desired this compound and common critical impurities.

Comparative Analysis: GC-FID vs. qNMR[1][2]

The choice of method depends on the stage of development. Below is the technical comparison based on experimental performance.

FeatureMethod A: GC-FID Method B: qNMR (1H)
Primary Utility Routine Process Monitoring (IPC)Final Lot Certification / Reference Standard Assignment
Principle Separation based on boiling point/polarity; detection by carbon combustion.[1][2][3]Direct molar ratio measurement of protons against an internal calibrant.[1][3]
Reference Standard Required. You need pure this compound to quantify accurately (Response Factor dependence).[1][2][3]Not Required. Uses a generic internal standard (e.g., Maleic Acid, TCNB).[1]
Linearity (R²) > 0.999 (Dynamic range 10–1000 ppm)N/A (Single point determination possible)
Specificity High (Separates homologues: 6-ring vs 7-ring).[1][2][3]High (Distinct chemical shifts for ring protons).[1][2][3]
Limit of Detection Low (~1-5 ppm).[1][2][3] Excellent for trace impurity profiling.[1][2]Moderate (~0.1%).[1][2][3] Not suitable for trace analysis <0.1%.[1][2]
Weakness Cannot detect non-volatiles (salts, polymers).[1][3] Requires "100% - impurities" calculation.[1][2]Lower sensitivity; requires long relaxation delays (d1) for accuracy.[1][2][3]

Why not HPLC-UV? this compound lacks a conjugated system.[1][2] Its UV absorption is limited to a weak carbonyl


 transition (~280 nm).[1][2] HPLC-UV analysis typically results in poor sensitivity and non-linear response factors unless derivatization (e.g., with DNPH) is employed, which introduces new variables.[1]
Detailed Experimental Protocols
Method A: GC-FID (The Process Workhorse)

Use this method to track reaction completion and remove the unreacted 6-membered ring starting material.[1][2]

System: Agilent 7890B or equivalent with FID. Column: DB-WAX UI (Polar) or equivalent (30 m x 0.32 mm x 0.25 µm).[1][2] Rationale: A polar column is essential to separate the polar cyclic ketones and potential alcohol byproducts.

Parameters:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent cut).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detector (FID): 280°C. H2 (30 mL/min), Air (400 mL/min).[1]

System Suitability:

  • Resolution (

    
    ) between Tetrahydro-4H-pyran-4-one and this compound must be > 1.5.[1][2]
    
  • Tailing factor (

    
    ) for this compound < 1.2.[1][2]
    
Method B: qNMR (The Absolute Truth)

Use this method to assign the "Assay Value" (purity by mass) of the final product.[1] This method is self-validating because it does not rely on an external this compound standard.[1][2]

Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance). Solvent: CDCl3 (99.8% D).[1][2] Internal Calibrant (IC): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1][2] Rationale: TCNB is non-volatile, stable, and its aromatic singlet (~7.7 ppm) does not overlap with the aliphatic protons of this compound (2.0 – 4.5 ppm).[1]

Workflow:

  • Weighing: Accurately weigh ~10 mg of this compound (

    
    ) and ~10 mg of Internal Calibrant (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL CDCl3. Ensure complete homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1][2]

    • Relaxation Delay (

      
      ): 60 seconds . (Critical: Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).[1]
    • Scans: 16 or 32.[1][2]

    • Temperature: 298 K.[1][2]

  • Processing: Phase and baseline correction must be manual and precise.[1][2] Integration ranges must cover the full peak width (including satellites).[1]

Calculation:



Where:
  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (this compound 
    
    
    
    -protons = 4H or specific multiplet)[1][2]
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     = Molar Mass[1][2][3][4]
    
  • 
     = Gravimetric mass[1][2][3]
    
  • 
     = Purity (as decimal)[1][5]
    
Analytical Decision Matrix

Use this logic flow to select the correct analytical tool for your specific need.

DecisionTree Start Start: Purity Analysis of this compound Goal What is the Goal? Start->Goal Routine Routine Monitoring (Reaction Progress) Goal->Routine Process Control Absolute Final Certification (Mass Balance) Goal->Absolute CoA Generation Volatile Are impurities volatile? Routine->Volatile qNMR Method: qNMR (Absolute Accuracy) Absolute->qNMR Primary Method GC Method: GC-FID (High Sensitivity) Volatile->GC Yes (Isomers/Solvents) HPLC HPLC-UV (Not Recommended) Volatile->HPLC No (Salts)

Caption: Decision matrix for selecting between GC-FID and qNMR based on the analytical objective.

References
  • Sigma-Aldrich. Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials.[1][2] Retrieved from [1][2]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024).[1][2][6][7] Retrieved from

  • National Institutes of Health (NIH). Diazomethane Synthesis and Safety Protocols.[1][2][8] (2010).[1][2][8][9] Nat Protoc. Retrieved from [1]

  • Master Organic Chemistry. The Tiffeneau-Demjanov Rearrangement: Mechanism and Applications. Retrieved from [1]

  • Vernier. GC Analysis of Ketones: Method Principles. Retrieved from [1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Oxepan-4-one

[1][2]

Document Control:

  • Chemical Target: Oxepan-4-one (CAS: 50548-45-3; Synonyms: 4-Oxepanone, Hexahydro-4-oxepinone)[1][2]

  • Chemical Family: Heterocyclic Ketone / Cyclic Ether

  • Primary Hazard Class: Flammable Liquid, Potential Peroxide Former[1][2]

  • Waste Code (RCRA): D001 (Ignitable), unless tested otherwise.

Executive Summary & Chemical Context

Distinction Warning: Do not confuse This compound (a chemical intermediate/solvent) with Oxazepam (a benzodiazepine drug).[2] While search databases often conflate the two due to similar strings, their disposal protocols differ significantly (controlled substance vs. organic solvent).

As a Senior Application Scientist, I prioritize the "Cradle-to-Grave" management of heterocyclic compounds. This compound presents a dual-functionality hazard profile:

  • Ketone Functionality: Imparts flammability and solvent properties similar to cyclohexanone.

  • Ether Linkage (Oxepane ring): The 7-membered ring containing oxygen introduces a latent risk of peroxide formation, particularly at the

    
    -carbon positions adjacent to the ether oxygen, although the ketone group provides some electronic stabilization.
    

Core Directive: Treat this substance as a Flammable Liquid and a Class B Peroxide Former (requiring verification before disposal).

Hazard Identification & Characterization

Before initiating disposal, verify the material's state.[3][4][5]

PropertySpecificationOperational Implication
Physical State Liquid (Colorless to pale yellow)Requires leak-proof, solvent-resistant containment.[1][2]
Flash Point Estimated < 60°C (140°F)Classified as Ignitable Waste (D001) .[1][2]
Solubility Miscible with organic solvents; limited water solubilityDo NOT dispose of via sink/drain.[1][2]
Reactivity Peroxidation risk; Reactive with strong oxidizersTest for peroxides if container age > 12 months.[1][2]

Pre-Disposal Stabilization Protocol

The "Trust but Verify" System: Because this compound contains a cyclic ether motif, you must rule out high peroxide concentrations before bulking into a main waste drum. High peroxide levels (>100 ppm) can cause explosions in waste incinerators or during transport.

Step 1: Peroxide Quantitation[2]
  • Reagent: Quantofix® Peroxide Test Sticks or standard KI (Potassium Iodide) starch paper.

  • Procedure: Dip strip into the liquid.

    • < 20 ppm: Safe for standard bulking.

    • 20 - 100 ppm: Treat with reducing agent (ferrous sulfate or sodium bisulfite) before disposal.

    • > 100 ppm: STOP. Contact EHS immediately. Do not manipulate the container cap vigorously.

Step 2: pH Neutralization (If necessary)

If the this compound was used in an acidic reaction mixture, neutralize to pH 6-9 to prevent exothermic polymerization or degradation in the waste drum.[2]

Segregation & Packaging Workflow

Principle: Segregate to prevent "incompatible waste streams."[3][6] this compound must enter the Non-Halogenated Organic Solvent stream.[2]

Detailed Workflow
  • Select Container: Use High-Density Polyethylene (HDPE) or Safety Can (Type I). Avoid standard LDPE for long-term storage of ketones.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: "Hazardous Waste," Chemical Name ("this compound"), Hazard ("Flammable"), Date.

  • Bulking: Pour via a grounded funnel to prevent static discharge.

  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the volume.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for disposing of this compound, integrating the critical peroxide check.

OxepanDisposalStartWaste this compound GeneratedCheckAgeCheck Container Age / HistoryStart->CheckAgePeroxideTestPeroxide Test (KI Strip)CheckAge->PeroxideTestIf >12 months or uncertainSegregateSegregate: Non-HalogenatedOrganic SolventsCheckAge->SegregateIf fresh (<6 months)DecisionPeroxidePeroxide Level?PeroxideTest->DecisionPeroxideTreatStabilize with FeSO4(Reduce Peroxides)DecisionPeroxide->Treat20-100 ppmEHS_AlertSTOP: Contact EHS(High Explosion Risk)DecisionPeroxide->EHS_Alert> 100 ppmDecisionPeroxide->Segregate< 20 ppmTreat->SegregateRetest confirm <20ppmContainerPack in HDPE/Glass(Ground container)Segregate->ContainerLabelLabel: D001 (Ignitable)Non-HalogenatedContainer->LabelPickupTransfer toIncineration FacilityLabel->Pickup

Caption: Operational logic flow for this compound disposal, prioritizing peroxide detection for aged chemicals.

Final Disposal & Regulatory Compliance

The ultimate fate of this compound is Thermal Oxidation (Incineration) . It provides high BTU value and burns cleanly, making it a preferred fuel blending candidate at disposal facilities.

Regulatory Checklist (RCRA - USA Focus)
  • Waste Code: D001 (Ignitable).

  • Satellite Accumulation: Store in the lab (Satellite Accumulation Area) until the container is full or 9 months have passed.

  • Prohibitions:

    • NO drain disposal (Clean Water Act violation).

    • NO evaporation in fume hoods (Clean Air Act violation).

    • NO mixing with oxidizers (Nitric acid, Perchloric acid).

Emergency Spills (Small Scale < 500mL)
  • Evacuate the immediate area of ignition sources.

  • PPE: Wear nitrile gloves (double gloved) and safety goggles.

  • Absorb: Use a non-combustible absorbent (vermiculite or clay). Do not use paper towels (increases surface area for flammability).

  • Collect: Scoop into a sealable bag/container and label as "Debris contaminated with this compound."

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Oxepanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (1910.106). Retrieved from [Link][2]

Core Directive: Operational Autonomy & Risk Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Oxepan-4-one Audience: Researchers, scientists, and drug development professionals. CAS: 17226-32-5 (Distinct from Oxazepam)[1]

Warning: Chemical Identity Verification Before proceeding, verify the CAS number 17226-32-5 . Do not confuse This compound (a cyclic ether-ketone building block) with Oxazepam (CAS 604-75-1, a controlled benzodiazepine). While their names appear similar in inventory lists, their safety profiles and regulatory requirements differ drastically. This guide addresses the chemical handling of the cyclic ketone This compound .

As a Senior Application Scientist, I prioritize causality over rote compliance. You do not wear PPE to satisfy a checklist; you wear it to break specific chains of exposure. For this compound, the primary risks are dermal permeation (due to its solvent-like ketone structure) and mucosal irritation . The following protocols are designed to neutralize these specific threats.

Hazard Profile & PPE Selection Logic

This compound combines the properties of a cyclic ether and a ketone. This structural duality dictates the PPE strategy:

  • Solvency: Like most cyclic ketones, it can rapidly permeate standard nitrile rubber, swelling the polymer matrix and carrying dissolved contaminants through to the skin.

  • Volatility: Moderate volatility requires protection against organic vapors, particularly in heated reactions.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand (Primary) Butyl Rubber (0.7mm) or Silver Shield® (Laminate) Critical: Ketones cause rapid degradation and breakthrough in nitrile and latex.[1] Butyl rubber provides the necessary density to resist ketone swelling.
Hand (Splash) Double-layered Nitrile (min 5 mil)Only for momentary splash protection.[1] Nitrile offers <1 min protection against ketones before degradation begins. Immediate removal required upon contact.[2][3][4]
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Vapors can bypass side shields. Goggles form a seal to prevent vapor absorption into the ocular mucosa.
Respiratory Half-face Respirator with OV Cartridges (Type A)Required only if working outside a fume hood or during spill cleanup.[1] The ether-ketone functionality creates organic vapors that irritate the respiratory tract.
Body Flame-Resistant (FR) Lab Coat As a functionalized organic liquid/low-melting solid, flammability is a latent risk.[1] Standard poly-blend coats can melt to skin during a fire.

Operational Protocols: A Self-Validating System

Protocol A: Glove Selection & Donning Workflow

Why this matters: The most common failure mode in ketone handling is "silent breakthrough," where the chemical permeates the glove without visible degradation.

GloveSelection Start Task Assessment Duration Exposure Duration? Start->Duration Short < 5 mins (Splash Risk) Duration->Short Transfer/Aliquot Long > 5 mins (Immersion/Handling) Duration->Long Synthesis/Cleanup Nitrile Double Nitrile (Disposable) CHANGE IMMEDIATELY upon splash Short->Nitrile Dexterity Dexterity Required? Long->Dexterity Butyl Butyl Rubber or Laminate (Silver Shield) Dexterity->Butyl No (Bulk Pouring) Liner Wear Laminate Liner under Nitrile Outer Dexterity->Liner Yes (Weighing/Pipetting)

Figure 1: Decision logic for glove selection based on exposure time and dexterity needs. Note that standard nitrile is never acceptable for prolonged contact.

Protocol B: Safe Handling & Transfer
  • Engineering Control: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Transfer Technique:

    • Use glass or stainless steel syringes/pipettes. Avoid polystyrene or standard plastics which may leach or deform upon contact with cyclic ketones.

    • The "Clean-Hand/Dirty-Hand" Rule: Designate your dominant hand (wearing the chemically resistant glove) as the "dirty" hand for handling the vessel. Keep the other hand "clean" for adjusting hood sashes or writing notes.

Protocol C: Emergency Spill Response

Scenario: You spill 50mL of this compound inside the fume hood.

  • Alert: Announce the spill to lab personnel.

  • PPE Upgrade: Don Butyl gloves immediately. If you were wearing nitrile, strip them and wash hands before donning Butyl.

  • Containment: Do not use standard paper towels if the substance is hot or if you are unsure of flammability. Use vermiculite or polypropylene absorbent pads designed for organic solvents.

  • Disposal: Collect absorbed material into a sealable bag. Label as "Organic Ketone Waste" (See Section 4).

Waste Disposal & Decontamination

Disposal must follow the chemical nature of the substance (Non-halogenated organic solvent).

Waste StreamCriteriaAction
Liquid Waste Pure this compound or reaction mother liquorSegregate into Non-Halogenated Organic Solvent carboy.[1] Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic reaction.
Solid Waste Contaminated gloves, pipettes, absorbentsDouble-bag in polyethylene.[1] Label as "Chemically Contaminated Debris - Ketones".
Rinsate Acetone or Ethanol washingsCollect first 2 rinses in the liquid waste stream.[1] Final water rinse can go to drain only if permitted by local EHS regulations.

Decontamination of Glassware:

  • Rinse with Acetone (this compound is highly soluble in acetone).

  • Wash with Alconox/detergent and warm water.

  • Base bath (KOH/Isopropanol) is effective if residue persists, but ensure no incompatibilities with other residues exist.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21873275 (1,4-Oxazepane analogs and cyclic ketones). Retrieved from .

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). (Standard reference for Ketone/Nitrile incompatibility). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet Principles for Cyclic Ketones (Generic). (Used for inferring hazard class in absence of specific CAS data). Retrieved from .

Sources

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